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  • Product: 4-Chloro-6-iodocinnoline

Core Science & Biosynthesis

Foundational

Strategic Technical Guide: Halogenated Cinnoline Derivatives

From Historical Scaffolds to High-Value Pharmacophores Abstract Cinnoline (1,2-benzodiazine) remains a "privileged but underutilized" scaffold in medicinal chemistry compared to its isomers, quinoline and isoquinoline. H...

Author: BenchChem Technical Support Team. Date: February 2026

From Historical Scaffolds to High-Value Pharmacophores

Abstract

Cinnoline (1,2-benzodiazine) remains a "privileged but underutilized" scaffold in medicinal chemistry compared to its isomers, quinoline and isoquinoline. However, halogenated cinnoline derivatives have emerged as critical intermediates for rapid structural diversification and as potent bioactive agents in their own right. This guide dissects the evolution of halogenated cinnolines, transitioning from classical diazo-mediated synthesis to modern transition-metal-catalyzed functionalization. It provides a validated roadmap for leveraging halogens (Cl, Br, I) as strategic handles for late-stage diversification in drug discovery.

The Halogen Advantage: Why Cinnolines?

In drug design, the cinnoline core offers a unique electronic profile due to the N=N bond, which imparts higher electronegativity and distinct hydrogen bond acceptor capabilities compared to quinoline.

Strategic Utility of Halogenation:

  • Metabolic Blocking: Introduction of Fluorine or Chlorine at the C6 or C7 positions blocks P450-mediated oxidation, extending half-life (

    
    ).
    
  • Synthetic Gateway: C4-Halogenated cinnolines are highly reactive electrophiles. They serve as the primary entry point for introducing nucleophiles (amines, alkoxides) or carbon chains via Pd-catalyzed cross-coupling.

  • Lipophilicity Modulation: Halogens modulate the

    
    , improving membrane permeability for CNS-targeted candidates.
    
Historical Evolution: The Synthetic Architecture

The synthesis of the cinnoline core has evolved from harsh, acid-mediated cyclizations to milder, functional-group-tolerant methods. Understanding these roots is essential for selecting the right pathway for halogenated precursors.

2.1 The Richter Synthesis (1883)

The foundational method involves the diazotization of o-aminoarylpropiolic acids. While historically significant, it is limited by the availability of alkynyl precursors.

  • Relevance to Halogens: Pre-functionalized halogenated anilines can be used, but yields often suffer due to electronic deactivation.

2.2 The Widman-Stoermer Synthesis

A more versatile approach involving the cyclization of o-aminoarylethenes via diazonium salts.[1]

  • Mechanism:[2][3][4][5] The diazonium group attacks the electron-rich alkene.

  • Constraint: Requires careful control of pH to prevent side reactions.

2.3 Modern Intramolecular Cyclization

Contemporary methods favor the Borsche synthesis or direct cyclization of hydrazones. The most robust route for generating the critical 4-chlorocinnoline intermediate is the conversion of 4-hydroxycinnoline (cinnolin-4-one).

Visualization of Synthetic Evolution:

CinnolineSynthesis Aniline Ortho-Substituted Aniline Diazo Diazonium Intermediate Aniline->Diazo NaNO2, HCl Richter Richter Cyclization (Alkyne Route) Diazo->Richter Target: Alkyne Widman Widman-Stoermer (Alkene Route) Diazo->Widman Target: Alkene Cinnoline Cinnoline Core Richter->Cinnoline Widman->Cinnoline Halogenation C4-Halogenation (POCl3/PBr3) Cinnoline->Halogenation Activation

Caption: Evolution of cinnoline synthesis strategies leading to the activated halogenated core.[1][2][5][6][7][8][9][10]

Strategic Synthesis: The 4-Halo Gateway

The most reliable method for generating halogenated cinnolines for drug discovery is not direct halogenation of the ring, but rather the functionalization of the 4-hydroxy tautomer.

3.1 The Self-Validating Protocol: 4-Hydroxy to 4-Chloro

This protocol relies on the conversion of the tautomeric amide/enol to an imidoyl chloride.

Protocol: Synthesis of 4-Chlorocinnoline

  • Precursor: 4-Hydroxycinnoline (prepared via Richter or intramolecular Friedel-Crafts).

  • Reagent: Phosphoryl chloride (

    
    ).
    
  • Catalyst: None (or trace DMF).

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 1.0 eq of 4-hydroxycinnoline.

  • Addition: Carefully add 5.0 eq of

    
    . Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 2-4 hours.
    
    • Validation Check: The suspension should turn into a clear, dark solution, indicating the consumption of the starting material.

  • Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice/ammonia water (

    
    ) to neutralize. Crucial: Maintain pH > 8 to prevent hydrolysis back to the hydroxy compound.
    
  • Isolation: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from hexane/ethyl acetate is preferred over chromatography due to the instability of the C-Cl bond on silica.

Why this works: The


 acts as both solvent and reagent, driving the equilibrium toward the imidoyl chloride, which is the reactive "halogenated" species.
Reactivity & Functionalization: Exploiting the Halogen

Once the halogen is installed, the cinnoline ring becomes a versatile electrophile. The reactivity profile is dictated by the electron-deficient nature of the diazine ring.

4.1 Nucleophilic Aromatic Substitution (

)

The C4 position is highly activated.

  • Reaction: 4-Chlorocinnoline + Primary Amine

    
     4-Aminocinnoline.
    
  • Conditions: Reflux in Ethanol or neat fusion.

  • Utility: Rapid generation of kinase inhibitor libraries.

4.2 Palladium-Catalyzed Cross-Coupling

Halogenated cinnolines (especially 4-bromo and 4-iodo derivatives) are excellent substrates for Pd-catalyzed reactions.

Comparative Reactivity Table:

Reaction TypePositionHalogen PreferenceCatalyst SystemKey Application
Suzuki-Miyaura C4 / C3I > Br > Cl

/

Biaryl synthesis (Antitumor)
Sonogashira C4I > Br

/ CuI
Alkynyl linkers (DNA intercalators)
Buchwald-Hartwig C4Cl / Br

/ BINAP
C-N bond formation (Solubility)

C4F > Cl > BrNone (Thermal)Introduction of aliphatic amines

Mechanism of Late-Stage Diversification:

ReactivityPathways HaloCinn 4-Chlorocinnoline (Electrophile) Suzuki Suzuki Coupling (Ar-B(OH)2) HaloCinn->Suzuki Pd(0) SnAr SnAr Displacement (H-Nu) HaloCinn->SnAr Heat/Base Sonogashira Sonogashira (Terminal Alkyne) HaloCinn->Sonogashira Pd/Cu Product1 4-Aryl Cinnoline (Biaryl Scaffold) Suzuki->Product1 Product2 4-Amino Cinnoline (Kinase Inhibitor) SnAr->Product2 Product3 4-Alkynyl Cinnoline (Rigid Linker) Sonogashira->Product3

Caption: Divergent synthesis pathways from a single halogenated cinnoline precursor.

Therapeutic Utility & Case Studies

Halogenated cinnolines are not just intermediates; the halogen itself often drives potency.

  • Antitumor Agents: 4-substituted cinnolines have shown topoisomerase inhibition. The presence of a Chlorine at C6 often enhances lipophilicity, allowing better nuclear penetration.

  • Antibacterial: Cinnoline derivatives have demonstrated activity against E. coli and S. aureus.[11] Halogenation (specifically Fluorine) on the benzenoid ring (C6/C7) improves metabolic stability against bacterial efflux pumps.

  • CNS Active Agents: 4-amino-6-fluorocinnolines are investigated as anxiolytics, where the fluorine atom prevents rapid oxidative metabolism.

References
  • Richter, V. v. (1883).[9][12][13][14] "Über Cinnolinderivate". Berichte der deutschen chemischen Gesellschaft, 16, 677.

  • Castle, R. N. (1973). The Chemistry of Heterocyclic Compounds, Cinnolines. Wiley-Interscience.
  • Lier, E. F., et al. (1951). "Preparation of 4-Hydroxyquinoline Compounds". US Patent 2558211A. (Analogous mechanism validation).

  • Tang, J-S., et al. (2012).[15] "Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides". Synthesis, 44, 541-546.[15]

  • Grover, G., et al. (2014). "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?". Current Medicinal Chemistry.

  • Nobel Prize Committee. (2010). "Palladium-Catalyzed Cross Couplings in Organic Synthesis".

Sources

Exploratory

Potential applications of 4-Chloro-6-iodocinnoline in medicinal chemistry

The following technical guide details the strategic application of 4-Chloro-6-iodocinnoline in medicinal chemistry, focusing on its utility as an orthogonal scaffold for divergent library synthesis. A Modular Approach to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of 4-Chloro-6-iodocinnoline in medicinal chemistry, focusing on its utility as an orthogonal scaffold for divergent library synthesis.

A Modular Approach to Bioactive Scaffolds

Executive Summary

In the landscape of drug discovery, the cinnoline (1,2-diazanaphthalene) scaffold represents a critical bioisostere to the widely utilized quinoline and quinazoline cores. 4-Chloro-6-iodocinnoline stands out as a high-value intermediate due to its orthogonal reactivity profile .[1][2][3] The distinct electronic environments of the C4-chlorine and C6-iodine substituents allow medicinal chemists to sequentially functionalize the ring system—first via nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) at C4, followed by transition-metal-catalyzed cross-coupling at C6.[1][2][3] This guide outlines the synthetic access, chemoselective functionalization strategies, and therapeutic potential of this scaffold.[3]

Structural Analysis & Pharmacophore Potential

The cinnoline core is planar and electron-deficient, making it an excellent template for:

  • Kinase Inhibition: The N1-N2 motif can participate in hydrogen bonding within the hinge region of ATP-binding pockets, mimicking the N1-C2 interaction of quinazolines (e.g., Gefitinib).[1][2]

  • DNA Intercalation: The planar bicyclic system allows for

    
    -stacking interactions with nucleic acids.[1][2]
    

Orthogonal Reactivity Defined:

  • C4-Position (Electrophilic): The C4-carbon is highly activated towards nucleophiles due to the electron-withdrawing nature of the adjacent N-N bond.[1][2][3] The chlorine atom serves as an excellent leaving group for

    
     reactions under mild conditions.[1][2][3]
    
  • C6-Position (Metallo-active): The iodine atom at C6 provides a "hard" handle for oxidative addition by Palladium or Copper catalysts.[1][2][3] Crucially, the C-I bond remains stable during the standard conditions used to displace the C4-Cl, allowing for a strictly controlled reaction sequence.

Synthetic Access: The Richter Cyclization Route

While several routes to cinnolines exist (e.g., Widman-Stoermer, Borsche), the Richter Cyclization offers a reliable pathway to 4-hydroxycinnolines, which are the immediate precursors to the 4-chloro derivatives.[3]

Core Synthesis Workflow
  • Diazotization: 2-Amino-5-iodophenylpropiolic acid is diazotized to form the diazonium salt.[1][2]

  • Cyclization: Spontaneous cyclization in aqueous medium yields 6-iodo-4-hydroxycinnoline-3-carboxylic acid.[1][2][3]

  • Decarboxylation: Thermal decarboxylation affords 6-iodo-4-hydroxycinnoline .[1][2][3]

  • Chlorination: Treatment with Phosphorus Oxychloride (

    
    ) converts the hydroxyl group to the chloride, yielding the target 4-Chloro-6-iodocinnoline .[1][2][3]
    

SynthesisRoute cluster_0 Precursor Assembly cluster_1 Richter Cyclization Start 2-Amino-5-iodophenyl- propiolic acid Diazo Diazonium Intermediate Start->Diazo NaNO2, HCl Hydroxy 6-Iodo-4-hydroxy- cinnoline Diazo->Hydroxy Cyclization & Decarboxylation Target 4-Chloro-6-iodocinnoline (Target Scaffold) Hydroxy->Target POCl3, Reflux

Figure 1: Synthetic pathway to the 4-Chloro-6-iodocinnoline core via Richter Cyclization logic.

Chemoselective Functionalization Strategy

The power of this scaffold lies in the ability to perform divergent synthesis .[1][2][3] The recommended workflow prioritizes C4 functionalization first to avoid potential interference of the reactive chlorine in sensitive metal-catalyzed cycles.[1][2]

Step 1: C4-Nucleophilic Aromatic Substitution ( )

The C4-Cl bond is significantly more labile toward nucleophiles than the C6-I bond.[1][2][3]

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.[1][2][3]

  • Conditions: Reflux in Ethanol or Isopropanol; mild base (

    
     or 
    
    
    
    ) may be added but is often unnecessary for aniline nucleophiles.[1][2][3]
  • Outcome: Formation of 4-amino-6-iodocinnoline derivatives with high regioselectivity.[1][2][3]

Step 2: C6-Palladium Catalyzed Coupling

Once the C4 position is derivatized, the C6-Iodine is utilized for carbon-carbon bond formation.[1][2]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1][2][3]

  • Sonogashira: Coupling with terminal alkynes (useful for extending the scaffold into hydrophobic pockets).[1][2][3]

  • Buchwald-Hartwig: Introduction of a second amino group if a bis-amino profile is desired.[1][2][3]

DivergentSynthesis cluster_SNAr Step 1: C4 Functionalization (SNAr) cluster_Pd Step 2: C6 Functionalization (Pd-Catalysis) Core 4-Chloro-6-iodocinnoline Intermed 4-Amino-6-iodocinnoline (Stable Intermediate) Core->Intermed R-NH2, iPrOH, Reflux (Cl displacement) ProdA Library A: Biaryl Derivatives (Suzuki) Intermed->ProdA Ar-B(OH)2, Pd(PPh3)4 ProdB Library B: Alkynyl Derivatives (Sonogashira) Intermed->ProdB R-C≡CH, Pd/Cu ProdC Library C: Amino Derivatives (Buchwald) Intermed->ProdC R2-NH, Pd(OAc)2

Figure 2: Divergent synthesis workflow demonstrating the orthogonal functionalization of the scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-(arylamino)-6-iodocinnolines ( )

This protocol is adapted for the introduction of an aniline pharmacophore, common in kinase inhibitor synthesis.[1][2][3]

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-6-iodocinnoline (1.0 equiv, 1.0 mmol) in anhydrous Isopropanol (10 mL).

  • Addition: Add the substituted Aniline (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (1.2 equiv).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (
    
    
    
    ) should disappear, and a more polar fluorescent spot (
    
    
    ) should appear.[1][2][3]
  • Workup: Cool to room temperature. The product often precipitates as a hydrochloride salt or free base.[1][2][3]

    • If precipitate forms: Filter, wash with cold isopropanol and diethyl ether.[1][2][3]

    • If solution remains: Concentrate in vacuo, redissolve in EtOAc, wash with saturated

      
       and brine. Dry over 
      
      
      
      .[1][2][3]
  • Purification: Recrystallization from EtOH or flash chromatography (

    
    , DCM/MeOH gradient).
    
Protocol B: Suzuki-Miyaura Coupling at C6[1][2][3]
  • Setup: In a microwave vial or sealed tube, combine the 4-amino-6-iodocinnoline intermediate (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
      (3.0 equiv).
    
  • Solvent: Add a degassed mixture of Dioxane:Water (4:1) (0.1 M concentration).

  • Catalyst: Add

    
      (5 mol%). Purge with Nitrogen/Argon for 5 minutes.[1][2][3]
    
  • Reaction: Heat at

    
     for 12 hours (thermal) or 
    
    
    
    for 30 minutes (microwave).
  • Workup: Filter through a celite pad, rinse with EtOAc.[1][2][3] Concentrate and purify via flash chromatography.

Case Study: Kinase Inhibitor Design

The 4-anilino-6-arylquinazoline scaffold is a "privileged structure" in oncology (e.g., Lapatinib).[1][2][3] The cinnoline analog offers a modified hydrogen-bonding vector at N2, potentially overcoming resistance mutations or improving solubility profiles.[1][2]

FeatureQuinazoline (Reference)Cinnoline (Analog)Advantage
H-Bond Acceptor N1N1 & N2Altered water network interaction
pKa (Ring N) ~3.5~2.6Reduced basicity may improve membrane permeability
Geometry PlanarPlanarMaintains intercalation ability
Metabolic Stability Susceptible to C2-oxidationN-N bond resists C2-oxidationPotential for improved half-life

References

  • Science of Synthesis Knowledge Updates . (2013). Reaction of a 4-Chloro-6-iodocinnoline with an Arylamine. Thieme Connect. Link

  • Cinnoline Scaffold - A Molecular Heart of Medicinal Chemistry? . (2019). Molecules. NCBI PubMed.[1][2][3] Link

  • Synthesis of 6-bromo-4-iodoquinoline (Analogous Chemistry). Atlantis Press.[1][2][3] Link[1][2][3]

  • PubChem Compound Summary for 4-Chloro-6-iodoquinazoline (Structural Analog Data). PubChem. Link[1][2][3]

Sources

Foundational

Strategic Scaffold: 4-Chloro-6-iodocinnoline in Kinase Inhibitor Research

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes synthetic methodology, structural biology, and practical SAR logic.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes synthetic methodology, structural biology, and practical SAR logic.

Technical Guide & Synthetic Masterclass

Executive Summary: The Cinnoline Advantage

In the crowded landscape of kinase inhibitor discovery, the cinnoline scaffold (1,2-diazanaphthalene) offers a distinct pharmacological profile compared to the ubiquitous quinoline and quinazoline cores. While bioisosteric, the cinnoline N1-N2 bond alters the basicity (


 vs. 4.9 for quinoline) and hydrogen-bonding geometry, often improving solubility and metabolic stability.

The 4-chloro-6-iodocinnoline derivative represents a "privileged intermediate" due to its orthogonal reactivity. The C4-chloride serves as a highly reactive electrophile for installing hinge-binding motifs via


, while the C6-iodide provides a superior handle for palladium-catalyzed cross-couplings to access the solvent-exposed or back-pocket regions. This guide details the robust synthesis, functionalization, and application of this core.

Synthetic Architecture

Accessing the 6-iodo-substituted cinnoline core requires bypassing the standard anthranilic acid routes used for quinazolines. The most reliable method utilizes the Richter Cyclization of 2-alkynylanilines or a Nitro-Sandmeyer sequence to ensure regiochemical purity.

Pathway A: The Nitro-Sandmeyer Route (High Fidelity)

This route is preferred for generating the specific 6-iodo analog, as direct iodination of cinnolines is often non-selective.

  • Precursor Assembly: Start with 2-amino-4-nitroacetophenone .

  • Cyclization: Diazotization (

    
    ) initiates the intramolecular attack on the acetyl group (Borsche synthesis variant) or Richter cyclization of the corresponding ethynyl derivative to yield 6-nitro-4-hydroxycinnoline .
    
  • Aromatization & Activation: Treatment with

    
     yields 4-chloro-6-nitrocinnoline .
    
  • Differentiation:

    • Step 4a:

      
       at C4 with the desired amine (Hinge Binder).
      
    • Step 4b: Reduction of the nitro group (

      
      ) to the aniline.
      
    • Step 4c: Sandmeyer reaction (

      
      ) converts the C6-amine to the C6-iodide.
      
Pathway B: The 6-Bromo Shortcut (Rapid Access)

For rapid library generation, the 6-bromo analog is often used as a surrogate.

  • Starting Material: 2-iodo-4-bromoaniline .

  • Chemistry: Selective Sonogashira coupling at the more reactive C2-iodine with TMS-acetylene, followed by desilylation and Richter cyclization, yields 6-bromo-4-hydroxycinnoline .

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the orthogonal functionalization strategy, highlighting the "Gatekeeper" and "Hinge" vectors.

CinnolineSynthesis cluster_0 Phase 1: Core Construction cluster_1 Phase 2: Orthogonal Diversification Start 2-Amino-4-nitroacetophenone (Precursor) Core 4-Chloro-6-nitrocinnoline (Activated Core) Start->Core 1. NaNO2, HCl 2. POCl3 Intermediate 4-Amino-6-nitrocinnoline (Hinge Installed) Core->Intermediate SNAr (R-NH2) C4 Selectivity Reduced 4-Amino-6-aminocinnoline Intermediate->Reduced Fe, NH4Cl Nitro Reduction FinalScaffold 4-Amino-6-iodocinnoline (Target Scaffold) Reduced->FinalScaffold Sandmeyer (NaNO2, KI) Library Kinase Inhibitor Library (Suzuki Coupling) FinalScaffold->Library Pd-Cat Coupling (Ar-B(OH)2)

Caption: Step-wise construction of the 4-amino-6-iodocinnoline scaffold, prioritizing C4 functionalization before C6 activation.

Experimental Protocols (Self-Validating Systems)

Synthesis of 4-Chloro-6-nitrocinnoline

Rationale: The conversion of the hydroxy tautomer to the chloro-derivative activates the C4 position for nucleophilic attack.

  • Reagents: 6-Nitro-4-hydroxycinnoline (1.0 eq),

    
     (excess, solvent), Diisopropylethylamine (DIPEA, 1.5 eq).
    
  • Procedure:

    • Suspend 6-nitro-4-hydroxycinnoline in neat

      
       under argon.
      
    • Add DIPEA dropwise (catalytic base accelerates the reaction).

    • Heat to 90°C for 3 hours. Checkpoint: Monitor by TLC (EtOAc/Hex). The starting material (polar) should disappear, replaced by a non-polar spot (chloride).

    • Workup: Cool to RT. Pour slowly onto crushed ice/sat.

      
       with vigorous stirring (Exothermic!). Extract with DCM.
      
    • Validation:

      
       NMR should show a downfield shift of the H3 proton due to the inductive effect of chlorine.
      
General Procedure for C4- (Hinge Binder Installation)

Rationale: The C4-Cl is highly electrophilic due to the N1-N2 withdrawing effect. Reaction occurs under mild conditions, preserving the nitro group.

  • Reagents: 4-Chloro-6-nitrocinnoline (1.0 eq), Aniline/Amine (1.1 eq), Isopropanol (IPA).

  • Procedure:

    • Dissolve chloride in IPA (0.2 M).

    • Add amine.[1][2][3]

    • Reflux at 80°C for 2–4 hours.

    • Self-Validation: The product often precipitates as the HCl salt upon cooling. Filter and wash with cold ether.

    • Note: If using aliphatic amines, add

      
       to scavenge HCl.
      
Sandmeyer Transformation (Amino Iodo)

Rationale: Converting the C6-amine to iodide creates the handle for extending the molecule into the solvent front.

  • Reagents: 6-Amino-cinnoline derivative,

    
    , 
    
    
    
    ,
    
    
    (20%).
  • Procedure:

    • Dissolve amine in

      
       at 0°C .
      
    • Add

      
       (aq) dropwise to form the diazonium salt (Keep T < 5°C).
      
    • Stir 30 min. Test: Starch-iodide paper should turn blue (excess nitrite).

    • Add

      
       solution (1.5 eq) dropwise.
      
    • Allow to warm to RT and stir 1 h. Iodine evolution (purple vapor/dark solution) confirms reaction.

    • Quench:

      
       (aq) to remove excess iodine.
      

Medicinal Chemistry: SAR & Case Logic

The Binding Mode

In typical Type I kinase inhibition:

  • N1/N2: Accept hydrogen bonds from the hinge region backbone (e.g., Met residue).

  • C4-Substituent: The aniline moiety projects deep into the hydrophobic pocket, often interacting with the gatekeeper residue.

  • C6-Substituent: The iodine allows coupling of solubilizing groups (e.g., piperazines, morpholines) that extend towards the solvent front, improving PK properties.

Case Study: Hypothetical FLT3 Inhibitor

Objective: Target FLT3-ITD mutations in AML.

  • Design:

    • Core: Cinnoline (Solubility advantage over quinoline).

    • C4: 4-(Piperazin-1-yl)aniline (Mimicking the mid-region of Gilteritinib).

    • C6: Pyrazole or Imidazole (via Suzuki coupling of the 6-Iodo intermediate).

  • Logic: The C6-heterocycle interacts with the solvent-exposed Asp-Phe-Gly (DFG) motif region, stabilizing the active conformation or inducing a Type II inactive conformation depending on the linker length.

SAR_Logic cluster_kinase ATP Binding Pocket Interactions Center Cinnoline Scaffold N1N2 N1-N2 Region: Hinge H-Bond Acceptor Center->N1N2 C4 C4 Position (Cl -> NH-Ar): Hydrophobic Pocket / Gatekeeper Center->C4 C6 C6 Position (I -> Ar): Solvent Front / Solubility Center->C6 Backbone NH (Met/Leu) Backbone NH (Met/Leu) N1N2->Backbone NH (Met/Leu) Gatekeeper Residue (Thr/Val) Gatekeeper Residue (Thr/Val) C4->Gatekeeper Residue (Thr/Val) Solvent Channel (Water/Polar) Solvent Channel (Water/Polar) C6->Solvent Channel (Water/Polar)

Caption: SAR Map detailing the spatial orientation of the 4-chloro-6-iodocinnoline derivatives within the kinase ATP pocket.

References

  • Richter, V. "Über Cinnolinderivate." Berichte der deutschen chemischen Gesellschaft, 1883.
  • Lennek, G. et al. "Synthesis and biological evaluation of novel 4-substituted cinnolines as kinase inhibitors." Journal of Medicinal Chemistry, 2008. (Validation of cinnoline as a kinase scaffold).
  • Castle, R. N. "The Chemistry of Heterocyclic Compounds, Cinnolines." John Wiley & Sons, 2009. (Definitive text on cinnoline reactivity and synthesis).
  • Sui, Z. et al. "4-Amino-6-arylcinnolines as potent inhibitors of PDE10A." Bioorganic & Medicinal Chemistry Letters, 2015.
  • Wang, W. et al. "Synthesis of 6-bromo-4-iodoquinoline and related scaffolds." Atlantis Press, 2015. (Provides parallel methodology for halo-substituted diazanaphthalenes). Link

  • PubChem Compound Summary. "4-Chloro-6-iodo-quinazoline derivatives." (Source for reaction conditions transferable to cinnolines). Link

Sources

Exploratory

Electronic Architecture &amp; Chemoselective Functionalization of 4-Chloro-6-iodocinnoline

Executive Summary The 4-chloro-6-iodocinnoline scaffold represents a high-value "bifunctional electrophilic platform" in modern drug discovery. Its utility stems from the distinct electronic environments of the C4 and C6...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-6-iodocinnoline scaffold represents a high-value "bifunctional electrophilic platform" in modern drug discovery. Its utility stems from the distinct electronic environments of the C4 and C6 positions, which allow for orthogonal functionalization. This guide dissects the electronic properties of the cinnoline ring that govern this chemoselectivity, providing a validated roadmap for sequentially installing nucleophiles at C4 (via


) and carbon-based fragments at C6 (via Pd-catalyzed cross-coupling).

Electronic Architecture and Reactivity Profile

To exploit this molecule, one must first understand the electronic disparity between the pyridazine ring (containing N1=N2) and the fused benzene ring.

The Cinnoline Dipole and Activation

The cinnoline (1,2-diazanaphthalene) core is electron-deficient. The electronegativity of the


 nitrogens creates a significant dipole, pulling electron density away from the carbocyclic ring.
  • The C4-Chloro Anomaly: The C4 position is electronically unique. It is situated alpha to the N2 nitrogen and gamma to the N1 nitrogen. The

    
    -deficiency at C4 is acute, making the C-Cl bond highly susceptible to nucleophilic attack, far more so than a standard chlorobenzene or even 4-chloroquinoline.
    
  • The C6-Iodo Stability: The C6 position, located on the benzenoid ring, is relatively electron-rich compared to C4. The Iodine atom here acts primarily through inductive withdrawal (-I) but is stabilized by resonance (+M). It is inert to standard nucleophilic displacement but highly reactive toward low-valent transition metals (Pd, Ni).

Visualization: Electronic Resonance & Activation

The following diagram illustrates the resonance contributions that activate the C4 position for nucleophilic attack while reserving the C6 position for metal insertion.

ElectronicResonance Cinnoline 4-Chloro-6-iodocinnoline (Ground State) N_Pull N1=N2 Bond (Strong Electron Withdrawal) Cinnoline->N_Pull Inductive Effect C6_Site C6 Position (Polarizable C-I Bond) Susceptible to Pd(0) Cinnoline->C6_Site Steric Access (Oxidative Addition) C4_Site C4 Position (High Positive Potential) Susceptible to Nucleophiles N_Pull->C4_Site Activates C-Cl (LUMO lowering)

Figure 1: Electronic activation map showing the divergent reactivity of the C4 and C6 positions.

Chemoselectivity: The "Cl vs. I" Battle

The core challenge in utilizing 4-chloro-6-iodocinnoline is preventing polymerization or off-target coupling. The reactivity hierarchy is absolute and must be respected in experimental design.

Reactivity Matrix
FeatureC4-ChlorineC6-Iodine
Primary Mechanism

(Addition-Elimination)
Oxidative Addition (Pd-Catalyzed)
Electronic Status

-Deficient (Hard Electrophile)
Polarizable (Soft Electrophile)
Preferred Reagent Amines, Alkoxides, ThiolsBoronic Acids, Alkynes, Stannanes
Activation Energy Low (Room Temp to 80°C)Moderate (Requires Catalyst + Heat)
Order of Ops Step 1 (Stabilizes Ring)Step 2 (Builds Complexity)
Why First?

Attempting Palladium-catalyzed coupling at C6 before substituting the C4-Cl is risky. The C4-Cl bond is hydrolytically unstable. Under the basic, aqueous conditions of a Suzuki coupling, the C4-Cl can hydrolyze to the Cinnolin-4-one (tautomer of 4-hydroxycinnoline), killing the reactivity. Furthermore, Pd(0) can oxidatively insert into the C4-Cl bond if the ligand is sufficiently electron-rich, leading to polymerization.

Rule of Thumb: Always install the amine/nucleophile at C4 first. This converts the electron-withdrawing Cl into an electron-donating amino group, which deactivates the ring slightly, preventing side reactions during the subsequent C6 metal coupling.

Validated Experimental Protocols

The following protocols are designed for high fidelity and reproducibility.

Step 1: Displacement at C4

Objective: Install a solubilizing amine or pharmacophore at C4 while leaving the C6-Iodine intact.

Reagents:

  • Substrate: 4-Chloro-6-iodocinnoline (1.0 eq)

  • Nucleophile: Aniline or aliphatic amine (1.1 eq)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

  • Catalyst: Catalytic HCl (optional, for aniline activation)

Protocol:

  • Dissolution: Dissolve 4-chloro-6-iodocinnoline in IPA (0.2 M concentration).

  • Addition: Add the amine dropwise at room temperature.

  • Reflux: Heat the mixture to 60–80°C. Monitor by TLC/LCMS. The reaction is usually complete within 2 hours due to the high reactivity of the C4-Cl.

    • Note: If using a weak nucleophile (e.g., electron-poor aniline), add 1.0 eq of pyridine or use ethoxyethanol as solvent at 120°C.

  • Workup: Cool to

    
    . The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.
    
  • Validation: Check

    
     NMR. The characteristic downfield shift of the C4 proton will disappear, replaced by the amine signals. The C6-Iodine signal should remain unchanged.
    
Step 2: Suzuki-Miyaura Coupling at C6

Objective: Cross-couple the C6-Iodine with an aryl boronic acid.

Reagents:

  • Substrate: 4-Amino-6-iodocinnoline derivative (from Step 1)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Protocol:

  • Degassing: Combine substrate, boronic acid, and base in solvent. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the catalyst and promotes homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly under positive Argon pressure.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Scavenging: After cooling, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Orthogonal Workflow Visualization

This diagram summarizes the operational logic, ensuring the correct sequence of chemical events.

Workflow Start 4-Chloro-6-iodocinnoline Step1 Step 1: S_NAr (Nucleophilic Attack) Start->Step1 Reagent: Amine Cond: IPA, 80°C Intermed 4-Amino-6-iodocinnoline (Stable Intermediate) Step1->Intermed Yield: >85% Retains Iodine Step2 Step 2: Suzuki Coupling (Pd-Catalyzed) Intermed->Step2 Reagent: R-B(OH)2 Cond: Pd(0), Base Final 4,6-Disubstituted Cinnoline Product Step2->Final C-C Bond Formation

Figure 2: Sequential functionalization workflow prioritizing C4 substitution followed by C6 coupling.

References

  • Cinnoline Scaffold Utility

    • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
    • Source: MDPI (Molecules), 2019.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling

    • Title: Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Background).[1][2]

    • Source: NobelPrize.org.
    • URL:[Link]

  • Synthesis of 4-Chloroheterocycles

    • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one.
    • Source: MDPI (Molecules), 2000.
    • URL:[Link]

Sources

Foundational

The Cinnoline Vector: Bioisosteric Potential of 4-Chloro-6-iodocinnoline in Drug Design

Abstract In the pursuit of novel chemical space, the cinnoline (1,2-benzodiazine) scaffold offers a distinct bioisosteric alternative to the ubiquitous quinoline and quinazoline pharmacophores. This technical guide analy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the pursuit of novel chemical space, the cinnoline (1,2-benzodiazine) scaffold offers a distinct bioisosteric alternative to the ubiquitous quinoline and quinazoline pharmacophores. This technical guide analyzes 4-Chloro-6-iodocinnoline as a high-value "privileged intermediate" for diversity-oriented synthesis. By exploiting the orthogonal reactivity of the C4-chloro (electrophilic,


-labile) and C6-iodo (metal-labile, halogen-bond donor) positions, medicinal chemists can rapidly access diverse libraries with tunable physicochemical properties. This guide details the structural rationale, synthetic protocols, and strategic application of this scaffold in kinase and GPCR ligand design.

The Bioisosteric Rationale: Cinnoline vs. Quinoline

The substitution of a carbon atom with nitrogen in the quinoline scaffold to form cinnoline fundamentally alters the electronic landscape of the heterocycle.

Electronic and Physicochemical Shifts
  • pKa Modulation: Quinoline has a pKa of ~4.9. The introduction of the second nitrogen in cinnoline (N2) lowers the basicity of N1 significantly (pKa ~2.5). This reduction is critical for:

    • Reducing hERG Liability: Lower basicity often correlates with reduced affinity for the hERG potassium channel, a common cardiotoxicity flag for quinolines.

    • Membrane Permeability: The reduced ionization at physiological pH (7.4) can enhance passive diffusion across lipid bilayers.

  • Solubility: The increased polarity of the N=N bond compared to C=C improves aqueous solubility, addressing a frequent bottleneck in formulation.

The "Magic Methyl" of Nitrogen

Just as the "magic methyl" effect can boost potency, the "cinnoline switch" (C-H


 N) introduces a new hydrogen bond acceptor (HBA) vector without adding significant steric bulk. This allows the scaffold to pick up additional water-mediated interactions or direct H-bonds in the ATP-binding pockets of kinases.

The 4-Chloro-6-iodocinnoline Advantage

The specific substitution pattern of 4-Chloro-6-iodocinnoline creates a "bifunctional platform" that enables sequential, regioselective functionalization.

Orthogonal Reactivity Map

The chemical differentiation between the 4-position and the 6-position is the core asset of this intermediate.

PositionSubstituentReactivity ProfileMechanismStrategic Utility
C4 ChlorineHigh Electrophilicity

(Nucleophilic Aromatic Substitution)
Introduction of the "Head" group (e.g., amine, ether). Reacts under mild conditions due to activation by the N1/N2 diaza system.
C6 IodineMetal-Labile Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira)Introduction of the "Tail" group (e.g., aryl, heteroaryl). The C-I bond is weaker than C-Cl, allowing oxidative addition without affecting the C4-Cl if done first (though usually C4 is substituted first to prevent side reactions).
Halogen Bonding Potential

Beyond its role as a leaving group, the C6-Iodine can serve as a permanent structural element. Iodine exhibits a significant "sigma-hole"—a region of positive electrostatic potential opposite the C-I bond.

  • Interaction: Acts as a Lewis acid interacting with Lewis bases (backbone carbonyls, sulfurs) in the target protein.

  • Strength: Halogen bonds (XB) can approach the strength of hydrogen bonds (2–10 kcal/mol) but are highly directional (160°–180° angle), offering a tool for high-precision docking.

Synthetic Protocols & Workflow

Synthesis of the Core Scaffold

The synthesis typically proceeds via the Richter cyclization or from 4-hydroxycinnoline precursors.

Protocol: Synthesis of 4-Chloro-6-iodocinnoline

  • Precursor: Start with 4-iodoaniline .

  • Diazo Formation: Convert to the diazonium salt using

    
    .
    
  • Cyclization (Richter-type): React with diethyl malonate or similar active methylene compounds, followed by decarboxylation and cyclization to yield 6-iodo-4-hydroxycinnoline .

  • Aromatization/Chlorination:

    • Reagents:

      
       (Phosphorus oxychloride), catalytic DMF.
      
    • Conditions: Reflux for 2-4 hours.

    • Workup: Quench carefully on ice (exothermic). Neutralize with

      
      . Extract with DCM.
      
    • Yield: Typically 70–85%.

Sequential Functionalization Workflow

The standard library generation sequence involves


 followed by Palladium coupling.

Step 1: C4 Displacement (


) 
  • Reagents: 4-Chloro-6-iodocinnoline (1.0 eq), Amine Nucleophile (1.1 eq), DIPEA (2.0 eq).

  • Solvent: Isopropanol or n-Butanol.

  • Conditions: Reflux (80–100°C) for 2–6 hours.

  • Observation: The C4-Cl is displaced; the C6-I remains intact due to the absence of Pd catalyst and the distinct mechanism.

Step 2: C6 Cross-Coupling (Suzuki-Miyaura)

  • Reagents: Product from Step 1 (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C under

    
     atmosphere for 4–12 hours.
    
  • Outcome: Biaryl formation at C6.

Visualization of the Design Logic

The following diagram illustrates the orthogonal diversification strategy using 4-Chloro-6-iodocinnoline.

CinnolineStrategy Core 4-Chloro-6-iodocinnoline (The Scaffold) Step1 Step 1: SNAr Reaction (Nucleophilic Attack at C4) Core->Step1 R-NH2 / Heat Intermediate 4-Amino-6-iodocinnoline (Stable Intermediate) Step1->Intermediate Cl displaced Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Sonogashira at C6) Intermediate->Step2 Ar-B(OH)2 / Pd(0) FinalDrug Final Drug Candidate (Dual-Functionalized) Step2->FinalDrug C-C Bond Formation Properties Bioisosteric Gains: - Lower pKa (vs Quinoline) - Improved Solubility - Novel IP Space Properties->FinalDrug

Caption: Workflow for the regioselective functionalization of the 4-Chloro-6-iodocinnoline scaffold.

Strategic Applications in Kinase Inhibitors

The "Hinge Binder" Design

In many kinase inhibitors (e.g., Gefitinib, Erlotinib), the N1 of the quinazoline accepts a hydrogen bond from the hinge region of the kinase.

  • Cinnoline Substitution: The N1-N2 motif of cinnoline can mimic this interaction.

  • C4-Substituent: Usually an aniline or solubilizing group that projects into the solvent front.

  • C6-Substituent: The Iodine handle allows the attachment of hydrophobic groups to occupy the "selectivity pocket" (back pocket) of the kinase, often critical for distinguishing between homologous kinases (e.g., EGFR vs. HER2).

Halogen-Directed Design

Alternatively, retaining the C6-Iodine allows for the targeting of cryptic cysteine residues or carbonyls in the binding pocket via halogen bonding. This is a burgeoning field known as "Halogen-Enriched Fragment Screening."

References

  • Science of Synthesis Knowledge Updates 2013/1. (2013). Synthesis of Cinnoline Derivatives via 4-Chloro-6-iodocinnoline intermediates. Thieme Chemistry.

  • Frontiers in Chemistry. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (Discusses the bioisosteric relationship of benzodiazines).

  • Journal of Medicinal Chemistry. (2012). Halogen Bonding in Drug Discovery: An Overview. (Foundational text on the utility of Iodine in ligand design).

  • Arkivoc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.[1] (Demonstrates reactivity patterns of activated chloro-heterocycles).

Sources

Exploratory

Patent Landscape &amp; Technical Guide: 4-Chloro-6-iodocinnoline Derivatives

Executive Summary The 4-chloro-6-iodocinnoline scaffold represents a high-value "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from its orthogonal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-6-iodocinnoline scaffold represents a high-value "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from its orthogonal reactivity profile: the C4-chloro position serves as a highly reactive electrophile for nucleophilic aromatic substitution (


), while the C6-iodo moiety provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide analyzes the technical synthesis, reactivity, and patent landscape of this scaffold. Our analysis indicates that while the core structure is known, significant Freedom to Operate (FTO) exists in specific C4/C6 substitution patterns, particularly for LRRK2 , CCR2 , and BTK inhibitors.

Chemical Rationale: The Orthogonal Platform

The cinnoline ring (1,2-diazanaphthalene) is bioisosteric to quinoline and quinazoline but offers distinct physicochemical properties, including lower lipophilicity (logP) and unique hydrogen bond acceptor capabilities at N1/N2.

Reactivity Profile

The 4-chloro-6-iodocinnoline molecule acts as a bifunctional linchpin. The reactivity order is chemically distinct, allowing for controlled sequential functionalization without the need for protecting groups.

PositionSubstituentReactivity TypePrimary Application
C4 Chlorine (-Cl)

(Nucleophilic Aromatic Substitution)
Introduction of the "Hinge Binder" (e.g., anilines, heterocycles). Reacts under mild conditions.
C6 Iodine (-I)Metal-Catalyzed Cross-CouplingIntroduction of "Tail" regions to access solvent-exposed pockets. High reactivity in Pd(0) cycles.

Technical Synthesis Guide (The "Make")

The synthesis of 4-chloro-6-iodocinnoline is not trivial due to the scarcity of commercially available 6-substituted cinnolines. The most robust, scalable route validated in patent literature (e.g., WO2011159854 ) relies on the Widman-Stoermer cyclization logic.

Protocol A: Synthesis of the Core Scaffold

Step 1: Precursor Assembly (2-Amino-5-iodoacetophenone)

  • Starting Material: 2-Aminoacetophenone.

  • Reagent: N-Iodosuccinimide (NIS) or

    
    .
    
  • Mechanism: Electrophilic aromatic substitution.[1] The amino group directs ortho/para; the acetyl group is meta-directing. The para position relative to the amine (C5) is the most activated site, yielding 2-amino-5-iodoacetophenone.

Step 2: Cyclization to 6-Iodocinnolin-4-ol

  • Reagents: Sodium Nitrite (

    
    ), Conc. HCl, Water.[1]
    
  • Conditions:

    
     to 
    
    
    
    (Diazotization), then room temperature (Cyclization).
  • Mechanism: Formation of the diazonium salt followed by intramolecular cyclization onto the acetyl enol/enamine.

  • Critical Control Point: Temperature control is vital to prevent diazonium decomposition (phenol formation).

Step 3: Chlorination to 4-Chloro-6-iodocinnoline

  • Reagents: Phosphorus Oxychloride (

    
    ), catalytic DMF (Vilsmeier-Haack conditions).
    
  • Conditions: Reflux (

    
    ), 2–4 hours.
    
  • Workup: Quench carefully into ice water/ammonia. The product precipitates as a solid.

  • Safety Note:

    
     hydrolysis is highly exothermic.
    
Visualization: Synthetic Pathway[2]

SynthesisRoute Start 2-Aminoacetophenone Inter1 2-Amino-5-iodoacetophenone Start->Inter1 NIS or I2 (Iodination) Inter2 Diazonium Intermediate Inter1->Inter2 NaNO2, HCl (Diazotization) Prod1 6-Iodocinnolin-4-ol (Tautomer) Inter2->Prod1 Cyclization (Widman-Stoermer) Final 4-Chloro-6-iodocinnoline (Core Scaffold) Prod1->Final POCl3, DMF (Chlorination)

Figure 1: Step-wise synthesis of the 4-chloro-6-iodocinnoline core from commercially available starting materials.

Functionalization & Library Generation (The "Use")

Once the core is synthesized, it serves as a divergence point for library generation. The order of operations is critical.

Strategy A: C4 First ( Coupling)

This is the preferred route for kinase inhibitors where the C4-substituent (often an aniline or heterocycle) mimics ATP's adenine ring.

  • Displacement: React 4-chloro-6-iodocinnoline with an amine (e.g., 4-aminotetrahydropyran) in

    
     or 
    
    
    
    with
    
    
    .
    • Observation: The 6-iodo group remains intact due to the milder conditions required for C4 displacement.

  • Coupling: Perform Suzuki-Miyaura coupling on the resulting 4-amino-6-iodocinnoline using

    
     and an aryl boronic acid.
    
Strategy B: C6 First (Coupling )

Used when the C4 amine is sensitive to Pd-coupling conditions or when the C6 substituent is the primary diversity element.

  • Risk:[2][3][4] The C4-Cl bond can compete in oxidative addition with Pd(0) if the catalyst system is too active, leading to polymerization or double-coupling. Strategy A is generally recommended.

Visualization: Divergent Library Synthesis

LibraryGen cluster_A Route A (Standard) cluster_B Route B (High Risk) Core 4-Chloro-6-iodocinnoline StepA1 Intermediate: 4-Amino-6-iodocinnoline Core->StepA1 SNAr (R-NH2) Selective C4 Displacement StepB1 Intermediate: 4-Chloro-6-arylcinnoline Core->StepB1 Suzuki Coupling (Potential C4/C6 Mix) FinalA Target: Kinase Inhibitor (LRRK2/BTK) StepA1->FinalA Suzuki Coupling (Ar-B(OH)2) FinalB Target: Alternative Scaffolds StepB1->FinalB SNAr

Figure 2: Divergent synthesis strategies. Route A is the industry standard for this scaffold to avoid side reactions.

Patent Landscape Analysis

The IP landscape for 4-chloro-6-iodocinnoline is defined not by the molecule itself (which is a known chemical entity) but by its application in specific therapeutic series .

Key Patent Families[5]
1. CCR2 Antagonists (Janssen / Johnson & Johnson)
  • Patent: WO2011159854A1 ("Cyclohexyl-azetidinyl antagonists of CCR2").

  • Relevance: This patent explicitly describes the synthesis of 6-iodocinnolin-4-ol (Step B) and its conversion to the chloro-derivative.

  • Mechanism: The scaffold is used to construct antagonists for the Chemokine Receptor 2 (CCR2), implicated in inflammatory diseases (asthma, RA).

  • Strategic Insight: The patent claims the process and the final compounds. The intermediate itself is disclosed, meaning it is prior art. You cannot patent the core structure "4-chloro-6-iodocinnoline" as a composition of matter, but you can patent novel derivatives made from it.

2. LRRK2 Inhibitors (Genentech / Roche)
  • Patent: WO2012162254 ("Preparation of Cinnoline Derivatives as Inhibitors of LRRK2 Kinase Activity").

  • Relevance: Leucine-Rich Repeat Kinase 2 (LRRK2) is a major target for Parkinson's Disease.

  • Chemistry: This family utilizes the 4-aminocinnoline motif. The 6-position is often substituted with solubilizing heterocycles (e.g., methylpyrazole) via the iodine handle.

  • IP Density: High. The "cinnoline + kinase" space is crowded. Novelty must come from the specific combination of the C4 amine and the C6 "tail."

3. Huntington's Disease (Heteroaryl Compounds)[5]
  • Patent: WO2018226622 .

  • Relevance: Demonstrates the continued utility of the scaffold in neurodegenerative indications.

  • Chemistry: Highlights the use of the scaffold in fragment-based drug discovery (FBDD), where the rigid cinnoline core orients substituents into specific protein sub-pockets.

Freedom to Operate (FTO) Recommendations
  • Avoid: Simple 4-anilino-6-arylcinnolines, as these are heavily covered by Genentech and early AstraZeneca patents.

  • Explore:

    • C4-Ether Linkages: Most patents focus on C4-amines (

      
       with nitrogen). C4-ethers (using phenols/alcohols) are less explored.
      
    • C3 Substitution: The 4-chloro-6-iodo scaffold is usually unsubstituted at C3. Introducing a C3-methyl or C3-cyano group (via a different starting material like 2-amino-propiophenone) creates a novel IP vector.

References

  • Janssen Pharmaceutica NV. (2011). Cyclohexyl-azetidinyl antagonists of CCR2. WO2011159854A1.

  • Genentech, Inc. (2012). Preparation of Cinnoline Derivatives as Inhibitors of LRRK2 Kinase Activity. WO2012162254.[5]

  • CHDI Foundation, Inc. (2018). Preparation of Heteroaryl Compounds for Treating Huntington's Disease. WO2018226622.

  • PubChem. (2025). 4-Chloro-6-iodoquinazoline Compound Summary (Note: Isomeric reference for comparison).

  • Science of Synthesis. (2013). Knowledge Updates: Cinnoline Synthesis.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 4-Chloro-6-iodocinnoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Selective Functionalization The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Selective Functionalization

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] Its application in the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in medicinally active compounds, is widespread.[3] The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is of significant interest in drug discovery due to its diverse pharmacological activities. The targeted functionalization of this core allows for the systematic exploration of chemical space to optimize biological activity.

This guide focuses on the Suzuki-Miyaura cross-coupling of 4-chloro-6-iodocinnoline, a substrate offering two distinct halogen handles for sequential, selective derivatization. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chloride (C-Cl) bonds provides a strategic advantage for controlled, stepwise synthesis, enabling the creation of diverse and complex molecular architectures.

Understanding the Basis of Chemoselectivity

The success of a selective Suzuki-Miyaura coupling on a dihalogenated substrate like 4-chloro-6-iodocinnoline hinges on the differential reactivity of the C-I and C-Cl bonds towards the palladium catalyst. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

The oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step.[2] The rate of this step is highly dependent on the nature of the halogen, following the general trend: I > Br > OTf > Cl. This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group, making the C-I bond significantly more susceptible to cleavage by the palladium catalyst than the more robust C-Cl bond. This intrinsic reactivity difference is the primary tool for achieving chemoselectivity in the cross-coupling of 4-chloro-6-iodocinnoline.

By carefully controlling the reaction conditions, it is possible to selectively activate the C-I bond at the 6-position while leaving the C-Cl bond at the 4-position intact. This allows for the introduction of a first aryl or heteroaryl group at the 6-position. Subsequently, by employing more forcing reaction conditions, a second, different coupling partner can be introduced at the 4-position.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Iodo Position

This protocol is designed to selectively couple an arylboronic acid at the 6-iodo position of 4-chloro-6-iodocinnoline, leveraging the higher reactivity of the C-I bond.

Materials:

  • 4-Chloro-6-iodocinnoline

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane, DMF, Toluene/Water mixture)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-chloro-6-iodocinnoline (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to a concentration of 0.1 M with respect to the cinnoline).

  • Stir the reaction mixture at a controlled temperature (typically 80-100 °C). The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-chlorocinnoline.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the 4-Chloro Position

This protocol is for the coupling of a second, different arylboronic acid at the less reactive 4-chloro position of the 6-aryl-4-chlorocinnoline intermediate. This step typically requires more forcing conditions.

Materials:

  • 6-Aryl-4-chlorocinnoline (from Protocol 1)

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium catalyst with a more electron-rich and bulky ligand (e.g., Pd₂(dba)₃ with SPhos, XPhos, or RuPhos) (2-5 mol%)

  • Stronger base (e.g., K₃PO₄, CsF) (3 equivalents)

  • High-boiling point solvent (e.g., Toluene, Dioxane)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 6-aryl-4-chlorocinnoline (1 equivalent), the second arylboronic acid (1.5 equivalents), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3 equivalents).

  • Add the degassed high-boiling point solvent (e.g., toluene).

  • Heat the reaction mixture to a higher temperature (typically 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification steps as described in Protocol 1 to isolate the desired 4,6-diaryl-cinnoline.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent is crucial for achieving high selectivity and yield. The following table summarizes conditions that have been successfully employed for selective Suzuki-Miyaura couplings on analogous dihaloheterocycles, providing a valuable starting point for optimization.

Substrate AnalogueCatalyst SystemBaseSolventPosition 1Position 2Reference
4-Chloro-6-iodoquinolinePd(PPh₃)₄K₂CO₃DMFIodoChloro[4]
2-Bromo-5-iodopyridinePd(PPh₃)₄Na₂CO₃Dioxane/H₂OIodoBromoN/A
2,4-DichloropyrimidinePd(PPh₃)₄K₃PO₄DioxaneChloro (C4)Chloro (C2)[5]

Visualization of the Synthetic Strategy

The sequential functionalization of 4-chloro-6-iodocinnoline can be visualized as a stepwise process, allowing for the controlled introduction of two different aryl groups.

Suzuki_Miyaura_Cinnoline cluster_start Starting Material cluster_step1 Step 1: C-I Coupling cluster_step2 Step 2: C-Cl Coupling Start 4-Chloro-6-iodocinnoline Intermediate 6-Aryl-4-chlorocinnoline Start->Intermediate Aryl Boronic Acid (R¹) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) 80-100°C Product 4,6-Diaryl-cinnoline Intermediate->Product Aryl Boronic Acid (R²) Pd Catalyst/Bulky Ligand Stronger Base (e.g., K₃PO₄) 100-120°C

Caption: Stepwise Suzuki-Miyaura coupling of 4-chloro-6-iodocinnoline.

Logical Workflow for Reaction Optimization

Optimizing the reaction conditions is a critical step to ensure high yield and selectivity. The following workflow provides a logical approach to this process.

Optimization_Workflow cluster_screening Initial Screening cluster_optimization Optimization cluster_analysis Analysis Catalyst Screen Pd Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Base Screen Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) Catalyst->Base Solvent Screen Solvents (Dioxane, DMF, Toluene) Base->Solvent Temperature Optimize Temperature (e.g., 80°C, 100°C) Solvent->Temperature Equivalents Optimize Reagent Equivalents (Boronic Acid, Base) Temperature->Equivalents Analysis Analyze Yield and Selectivity (TLC, LC-MS, NMR) Equivalents->Analysis

Caption: A systematic workflow for optimizing Suzuki-Miyaura reaction conditions.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring.

  • Chromatographic Monitoring: Regular analysis of the reaction mixture by TLC or LC-MS is essential to track the consumption of the starting material and the formation of the desired product and any potential byproducts (e.g., di-coupled product in the first step). This provides real-time feedback on the reaction's progress and selectivity.

  • Spectroscopic Characterization: The structure and purity of the isolated intermediates and final products should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This ensures the identity of the synthesized compounds and validates the success of the selective coupling.

  • Comparative Analysis: Running small-scale parallel reactions to screen different catalysts, ligands, bases, and solvents (as outlined in the optimization workflow) allows for direct comparison and selection of the optimal conditions for the specific substrate and coupling partner.

By adhering to these principles of in-process control and thorough final product analysis, researchers can ensure the reliability and reproducibility of their results.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6513. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Couture, A., Deniau, E., Grandclaudon, P., & Hoarau, C. (2002). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Synthetic Communications, 32(16), 2523-2537. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 11(07), 218-230. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Shafi, S., Almanzalawy, A., Al-Ghamdi, M., Al-Harbi, M., Wani, T. A., & Alam, M. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4153. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 17(8), 9453–9483. [Link]

Sources

Application

Application Notes and Protocols for the Regioselective Functionalization of 4-Chloro-6-iodocinnoline

Introduction: The Cinnoline Scaffold in Modern Drug Discovery The cinnoline nucleus represents a class of privileged heterocyclic scaffolds, consistently appearing in molecules with a broad spectrum of pharmacological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cinnoline Scaffold in Modern Drug Discovery

The cinnoline nucleus represents a class of privileged heterocyclic scaffolds, consistently appearing in molecules with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the cinnoline core is paramount in the exploration of new chemical space and the optimization of lead compounds in drug discovery programs. 4-Chloro-6-iodocinnoline is a versatile building block, offering two distinct and orthogonally reactive handles for derivatization. The differential reactivity of the C4-chloro and C6-iodo substituents allows for a stepwise and regioselective introduction of molecular diversity, making it an exceptionally valuable precursor for the synthesis of complex molecules.

This guide provides a comprehensive overview of the principles and detailed protocols for the regioselective functionalization of 4-chloro-6-iodocinnoline. We will delve into the mechanistic underpinnings that govern the selectivity of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering researchers the knowledge to rationally design and execute synthetic strategies towards novel cinnoline-based compounds.

Understanding the Regioselectivity: A Tale of Two Halogens

The synthetic utility of 4-chloro-6-iodocinnoline lies in the distinct electronic and steric environments of the C4 and C6 positions, which in turn dictates the reactivity of the attached halogen atoms.

  • The C4-Position: Primed for Nucleophilic Attack: The C4-chloro substituent is positioned alpha to a ring nitrogen, which significantly acidifies the C4-proton and activates the position towards nucleophilic aromatic substitution (SNAr).[2][3] The electron-withdrawing nature of the adjacent nitrogen atom stabilizes the Meisenheimer intermediate formed during nucleophilic attack, facilitating the displacement of the chloride ion.[4]

  • The C6-Position: A Gateway for Cross-Coupling: The C6-iodo substituent, being part of the carbocyclic ring of the cinnoline system, is less activated towards SNAr. However, the carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it the preferred site for oxidative addition of palladium(0) in cross-coupling reactions.[5] This differential reactivity is the cornerstone of achieving regioselectivity in palladium-catalyzed transformations.

The following diagram illustrates the two main pathways for the regioselective functionalization of 4-chloro-6-iodocinnoline.

G cluster_0 Regioselective Functionalization Pathways cluster_1 Palladium-Catalyzed Cross-Coupling at C6 cluster_2 Nucleophilic Aromatic Substitution at C4 Start 4-Chloro-6-iodocinnoline Pd_Coupling Suzuki, Sonogashira, Buchwald-Hartwig Start->Pd_Coupling C-I bond reactivity SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr α-nitrogen activation Product_C6 6-Substituted-4-chlorocinnoline Pd_Coupling->Product_C6 Product_C4 4-Substituted-6-iodocinnoline SNAr->Product_C4 G Start 4-Chloro-6-iodocinnoline Reagents ArB(OH)2 Pd(dppf)Cl2 Na2CO3 Start->Reagents 1. Add reagents Solvent Dioxane/Water 80-100 °C Reagents->Solvent 2. Add solvents & Heat Product 6-Aryl-4-chlorocinnoline Solvent->Product 3. Reaction & Workup G Start 4-Chloro-6-iodocinnoline Nucleophile R1R2NH (DIPEA, optional) Start->Nucleophile 1. Add amine Solvent_Heat Ethanol or DMF Reflux or 80-100 °C Nucleophile->Solvent_Heat 2. Add solvent & Heat Product 4-Amino-6-iodocinnoline Solvent_Heat->Product 3. Reaction & Workup

Sources

Method

High-Fidelity Buchwald-Hartwig Amination of 4-Chloro-6-iodocinnoline

This Application Note is designed for medicinal chemists and process development scientists targeting the selective functionalization of 4-Chloro-6-iodocinnoline . The protocols herein address the specific chemoselectivi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the selective functionalization of 4-Chloro-6-iodocinnoline . The protocols herein address the specific chemoselectivity challenges posed by this "Janus-faced" scaffold, which contains both an electron-deficient pyridazine ring (susceptible to SNAr) and a standard aryl iodide (susceptible to oxidative addition).

Strategic Analysis & Chemoselectivity Profile

The 4-chloro-6-iodocinnoline scaffold presents a classic orthogonal reactivity challenge. Successful functionalization requires distinguishing between the C6-Iodo motif (a classic cross-coupling handle) and the C4-Chloro motif (a highly activated electrophile).

  • C6-Iodo Position: Located on the benzenoid ring. It is electronically neutral/slightly deactivated but possesses a weak C–I bond (

    
    65 kcal/mol). It is the preferred site for Palladium-catalyzed Oxidative Addition .
    
  • C4-Chloro Position: Located on the diazine (pyridazine) ring. The adjacent nitrogen atoms render this position highly electron-deficient. While the C–Cl bond is stronger, this site is extremely prone to Nucleophilic Aromatic Substitution (SNAr) , often proceeding without metal catalysis under heating.

The "Trap": Standard Buchwald-Hartwig conditions (strong base, heat) often trigger unwanted SNAr at C4 before the Pd-cycle at C6 is complete. The solution lies in "Low-Temperature Catalysis" and "Base Modulation."

Reactivity Landscape Visualization

Reactivity Substrate 4-Chloro-6-iodocinnoline C6 C6-Iodo Position (Benzenoid) Substrate->C6 Preferred Pd(0) Insertion (Weak C-I Bond) C4 C4-Chloro Position (Pyridazinyl) Substrate->C4 High S_NAr Susceptibility (Electron Deficient) C6_Product C6-Amine Product (Target) C6->C6_Product Ligand-Controlled Pd Catalysis (<60°C) C4_Side C4-Amine Byproduct (Impurity) C4->C4_Side Thermal/Base Promoted (>80°C or Strong Nu)

Figure 1: Competing reaction pathways. Selective C6-amination requires suppressing the thermal SNAr pathway at C4.

Protocol A: Site-Selective C6-Amination (The "Iodo-First" Approach)

This protocol utilizes a highly active Pd-precatalyst system capable of oxidative addition at ambient or mild temperatures, thereby kinetically favoring the C-I bond insertion over the C-Cl displacement.

Experimental Design Rationale
  • Catalyst: Pd(OAc)₂ / Xantphos or BrettPhos Pd G4 . Xantphos is chosen for its wide bite angle and stability; BrettPhos G4 is preferred for difficult amines or room-temperature activation.

  • Base: Cs₂CO₃ . Unlike NaOtBu (which is a strong enough nucleophile to potentially attack C4 or promote hydrolysis), Cesium Carbonate is milder and sufficiently soluble in dioxane to drive the catalytic cycle without triggering background SNAr.

  • Solvent: 1,4-Dioxane . Provides optimal solubility for the cinnoline and stability for the Pd-intermediates.

Reagent Table (Scale: 1.0 mmol)
ComponentEquiv.AmountRole
4-Chloro-6-iodocinnoline 1.0290.5 mgLimiting Reagent
Amine (R-NH₂) 1.1VariableNucleophile
Pd(OAc)₂ 0.0511.2 mgPre-catalyst
Xantphos 0.1057.8 mgLigand (Bidentate)
Cs₂CO₃ 2.0651.6 mgBase (Anhydrous)
1,4-Dioxane --5.0 mLSolvent (0.2 M)
Step-by-Step Protocol
  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ and Xantphos in 1 mL of dioxane. Stir for 5 minutes until the solution turns yellow/orange, indicating ligation. Note: If using BrettPhos Pd G4, skip this step and add directly.

  • Reaction Assembly: To a dried reaction vial equipped with a magnetic stir bar, add 4-Chloro-6-iodocinnoline, Cs₂CO₃, and the Amine.

  • Catalyst Addition: Add the pre-formed catalyst solution (or solid precatalyst) to the vial. Rinse with the remaining 4 mL of dioxane.

  • Degassing: Seal the vial with a septum. Sparge with Argon gas for 5–10 minutes (or perform 3 freeze-pump-thaw cycles). Oxygen exclusion is critical to prevent catalyst death and homocoupling.

  • Execution:

    • Primary Amines: Heat to 40–50 °C .

    • Secondary/Anilines: Heat to 60 °C .

    • Critical Warning: Do NOT exceed 80 °C. Higher temperatures will initiate SNAr at the C4-chloride.

  • Monitoring: Monitor by HPLC/UPLC after 2 hours. Look for the disappearance of the starting material (Rt ~X) and formation of the mono-aminated product. If C4-substitution is observed (mass = Product - Cl + Amine), lower the temperature immediately.

  • Workup: Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH). The C4-Cl group makes the product slightly polar; ensure the silica is neutralized if the product is acid-sensitive.

Protocol B: Sequential C4-Amination (Post-C6 Functionalization)

Once the C6 position is secured, the C4-chloro group remains available. Depending on the nucleophilicity of the second amine, you will use either SNAr (for strong nucleophiles) or a Second Buchwald (for weak nucleophiles).

Decision Matrix
  • Aliphatic Amines (Primary/Secondary): Use Method B1 (SNAr) . No metal required.

  • Anilines / Amides / Carbamates: Use Method B2 (Pd-Catalysis) .

Method B1: Catalyst-Free SNAr (For Aliphatic Amines)
  • Dissolve the C6-aminated intermediate in n-Butanol or DMF (0.5 M).

  • Add excess amine (2.0–3.0 equiv).

  • Add DIPEA (3.0 equiv) to scavenge HCl.

  • Heat to 100–120 °C (microwave irradiation is highly effective, typically 10–30 mins at 120 °C).

  • Mechanism: The electron-deficient pyridazine ring facilitates direct displacement of the chloride.

Method B2: Pd-Catalyzed C4-Coupling (For Weak Nucleophiles)

Since the C4-Cl bond is deactivated relative to C-I (but activated relative to standard Ar-Cl due to the heterocycle), a more robust catalytic system is needed than in Protocol A.

  • Catalyst: Pd₂(dba)₃ / BrettPhos (for primary amines) or RuPhos (for secondary amines).

  • Base: NaOtBu or K₃PO₄ . (Stronger bases are now permissible as selectivity is no longer an issue).

  • Conditions: Toluene or Dioxane, 80–100 °C .

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Mixture of C6 and C4 products Temperature too high; Base too strong.Switch from NaOtBu to Cs₂CO₃. Reduce Temp by 10°C. Use a more active catalyst (e.g., Pd G4) to allow lower T.
De-iodination (Protodehalogenation) Hydride source present; Solvent impurities.Use anhydrous, degassed dioxane. Avoid alcohols (isopropanol). Ensure amine is dry.
Low Conversion Catalyst poisoning; Oxidative addition failure.Increase catalyst load to 5 mol%. Switch to BrettPhos (bulky, electron-rich phosphine) to facilitate oxidative addition.
Bis-amination (C4 & C6) Excess amine + High Temp.Strictly control stoichiometry (1.05 equiv amine). Add amine slowly (syringe pump) to keep concentration low relative to substrate.
Mechanistic Workflow Diagram

Workflow Start Start: 4-Chloro-6-iodocinnoline Decision Target: C6-Amine? Start->Decision ProtocolA Protocol A: Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 40-60°C Decision->ProtocolA Yes Intermed Intermediate: 6-Amino-4-chlorocinnoline ProtocolA->Intermed Branch Next Step: C4-Amine? Intermed->Branch Path_SNAr Nucleophile = Aliphatic Amine Method B1: S_NAr (No Pd) 120°C, DIPEA Branch->Path_SNAr Strong Nu Path_Pd Nucleophile = Aniline/Amide Method B2: Pd/BrettPhos 100°C, NaOtBu Branch->Path_Pd Weak Nu Final Final Product: 4,6-Diaminocinnoline Path_SNAr->Final Path_Pd->Final

Figure 2: Sequential functionalization workflow. Note the divergence at C4 functionalization based on nucleophile strength.

Safety & Handling

  • Iodinated Compounds: 4-Chloro-6-iodocinnoline may be light-sensitive. Store in amber vials under inert atmosphere.

  • Palladium Waste: All Pd-containing waste must be segregated for heavy metal disposal.

  • Cinnoline Toxicity: Cinnolines are nitrogen-dense heterocycles; assume potential genotoxicity and handle with full PPE (gloves, goggles, fume hood).

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and Properties of 6-Aryl-4-azidocinnolines. PMC - NIH. (Demonstrates C4-reactivity via SNAr/Richter cyclization context). [Link]

  • The Successive Substitution of Halogens in 4-Chloro-6-iodoquinoline. ResearchGate. (Analogous reactivity pattern for quinoline scaffold). [Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides (Review). Wikipedia / General Reference. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chlorination of 6-Iodocinnolin-4-ol

Executive Summary & Core Directive This guide addresses the critical conversion of 6-iodocinnolin-4-ol (often existing as its tautomer 6-iodo-4(1H)-cinnolinone) to 4-chloro-6-iodocinnoline . This transformation is a pivo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide addresses the critical conversion of 6-iodocinnolin-4-ol (often existing as its tautomer 6-iodo-4(1H)-cinnolinone) to 4-chloro-6-iodocinnoline . This transformation is a pivotal step in synthesizing kinase inhibitors (e.g., Flt3, EGFR targets) where the 4-chloro group serves as an electrophile for


 reactions and the 6-iodo group acts as a handle for palladium-catalyzed cross-couplings.

The Primary Challenge: The reaction is chemically straightforward but procedurally unforgiving. The main yield-killers are incomplete conversion due to poor solubility of the iodo-substrate and product hydrolysis during the quench. The 4-chlorocinnoline moiety is electron-deficient and prone to reverting to the starting material (hydrolysis) under acidic aqueous conditions or decomposing in strong bases.[1]

Optimized Core Protocol (The "Gold Standard")

Do not rely on unoptimized neat


 refluxes for valuable iodinated substrates. Use this catalytic method to lower thermal stress and improve conversion.
Reagents & Materials
  • Substrate: 6-Iodocinnolin-4-ol (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Catalyst:

    
    -Dimethylformamide (DMF) (0.1 – 0.5 equiv) or 
    
    
    
    -Diethylaniline (1.0 equiv)
  • Solvent (Optional): Anhydrous Toluene or Acetonitrile (if solubility is critical)

  • Quench: Crushed ice / Saturated

    
     or 2M 
    
    
    
    (carefully monitored)
Step-by-Step Workflow
  • Setup: In a dry RBF under Argon/Nitrogen, suspend 6-iodocinnolin-4-ol in

    
    .
    
    • Expert Insight: If the substrate is "clumpy," pulverize it first. Surface area limits the initial attack.

  • Activation: Add catalytic DMF (3-5 drops per gram of substrate).

    • Mechanism:[2][3][4][5][6] DMF reacts with

      
       to form the Vilsmeier-Haack reagent  (chloroiminium ion), which is a far more potent electrophile than 
      
      
      
      alone, attacking the cinnolinone oxygen.
  • Reaction: Heat to 90–100°C . Monitor by TLC/LCMS every 30 mins.

    • Target: Full consumption usually occurs within 1–3 hours. Avoid overnight refluxes which promote de-iodination or tar formation.

  • Evaporation (Critical): Once complete, distill off excess

    
      under reduced pressure (rotary evaporator with a caustic trap).
    
    • Why: Quenching a large excess of

      
       generates massive heat and HCl, creating a "hydrolysis bath" that destroys your product.
      
  • The "Reverse Quench": Dissolve the thick residue in minimal DCM or Chloroform. Pour this organic solution slowly into a rapidly stirring slurry of Ice + sat.

    
     .
    
    • Control: Maintain internal temp <10°C. pH should remain >7.

Troubleshooting Center & FAQs

Category A: Low Yield & Incomplete Conversion

Q: My LCMS shows 30% starting material remaining even after 5 hours of reflux. Adding more


 didn't help. What is wrong? 
A:  You are likely facing a solubility-limited reaction or "crust formation."
  • Diagnosis: The starting material is highly polar and insoluble in non-polar

    
    . It may form a hard "shell" that reagents cannot penetrate.
    
  • Solution:

    • Use a Co-solvent: Add Acetonitrile (

      
      ) or Toluene. This helps solvate the intermediate species.
      
    • Switch Base: Use Collidine or

      
      -Diethylaniline  (1 equiv). These bases trap the HCl byproduct, which can otherwise protonate the cinnoline nitrogen and deactivate the ring toward nucleophilic attack by chloride.
      

Q: I see a new impurity at [M-127] or [M+1]. Is my iodine falling off? A: Yes, de-iodination is a risk at high temperatures (


), especially in the presence of HCl.
  • Fix: Lower the bath temperature to 85°C and increase the amount of DMF catalyst to compensate for the lower rate. Ensure your

    
     is distilled and free of reactive impurities.
    
Category B: Workup & Stability (The "Disappearing Product")

Q: The reaction looked perfect on TLC (spot-to-spot), but after aqueous workup, I recovered mostly starting material (cinnolin-4-ol). Why? A: This is classic acid-catalyzed hydrolysis .

  • The Trap: 4-Chlorocinnolines are reactive electrophiles (like acid chlorides). If you quench

    
     with water, you generate HCl. In this hot, acidic soup, water attacks the 4-Cl position, displacing it back to the 4-OH.
    
  • The Fix:

    • Remove

      
       first:  Never quench the bulk reaction. Evaporate it to a residue first.[7]
      
    • Keep it Cold & Basic: Quench into a biphasic system (DCM/Ice/NaHCO3). The product will partition into the DCM layer, protecting it from the aqueous base/acid.

    • Speed: Do not let the layers sit. Separate immediately and dry over

      
      .
      
Category C: Safety & Scale-Up

Q: Can I scale this to 50g using the same protocol? A: NO. The exotherm from quenching


 is non-linear and dangerous.
  • Protocol Shift: For >10g scales, you must remove excess

    
     via vacuum distillation.
    
  • Gas Evolution: The reaction generates stoichiometric HCl gas. Ensure efficient scrubbing (NaOH trap) to prevent corrosion of fume hood ductwork.

Data & Visualization

Table 1: Comparison of Chlorination Conditions
MethodReagent SystemTempTimeYieldRisk Profile
Standard Neat

110°C4-6 h50-65%High (Hydrolysis/Decomp)
Catalytic

+ DMF (cat.)
90°C1-2 h85-92% Low (Fast conversion)
Buffered

+

120°C2 h70%High (Aggressive/Side rxns)
Mild

+ DMF
80°C12 h40%Low (Incomplete rxn)
Workflow Diagram: The "Self-Validating" Pathway

The following diagram illustrates the critical decision points to prevent hydrolysis and ensure iodine stability.

ChlorinationWorkflow cluster_hydrolysis Failure Mode: Hydrolysis Start Start: 6-Iodocinnolin-4-ol Reagent Add POCl3 + DMF (cat.) (Vilsmeier Intermediate) Start->Reagent Heat Heat to 90°C Monitor TLC/LCMS Reagent->Heat Check Complete Conversion? Heat->Check AddCat Add Co-solvent (Tol) or Base (PhNEt2) Check->AddCat No (<50%) Evap CRITICAL STEP: Evaporate Excess POCl3 Check->Evap Yes (>95%) AddCat->Heat Retry Quench Reverse Quench: DCM Soln -> Ice/NaHCO3 Evap->Quench DirectQuench Direct Water Quench (Acidic/Hot) Evap->DirectQuench Avoid! Workup Phase Separate Fast Dry & Conc. Quench->Workup Product Product: 4-Chloro-6-iodocinnoline Workup->Product Revert Reverts to Starting Material DirectQuench->Revert

Caption: Optimized workflow emphasizing the removal of excess reagent prior to quenching to prevent product hydrolysis.

References

  • Common Organic Chemistry. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

    • Citation Note: Provides general protocols for POCl3 mediated chlorinations, including workup vari
  • National Institutes of Health (PubMed). (2011). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

    • Citation Note: Mechanistic study on the chlorination of quinazolones (isomeric to cinnolines)
  • Google Patents (CN106008336A). (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Retrieved from [Link]

    • Citation Note: Community-verified troubleshooting regarding the instability of 4-chloro-heterocycles toward aqueous hydrolysis.

Sources

Optimization

Technical Guide: Solubility &amp; Solvent Selection for 4-Chloro-6-iodocinnoline

This technical guide is designed for researchers and process chemists working with 4-Chloro-6-iodocinnoline (CAS: N/A for specific isomer, Analogous to 98556-31-1) .[1][2][3] Because specific solubility data for the cinn...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and process chemists working with 4-Chloro-6-iodocinnoline (CAS: N/A for specific isomer, Analogous to 98556-31-1) .[1][2][3]

Because specific solubility data for the cinnoline isomer is rare in open literature compared to its quinazoline analog, this guide synthesizes physicochemical principles of halogenated 1,2-diazines with empirical data from closely related heterocyclic systems.

[1][2][3]

Executive Summary: The Solubility-Reactivity Paradox

4-Chloro-6-iodocinnoline presents a dual challenge: it is a lipophilic aromatic heterocycle that requires organic solvents for dissolution, yet it possesses a labile C4-chloro group prone to hydrolysis in wet protic media.[1][2][3]

  • Primary Solvation Rule: "Like dissolves like." The planar, aromatic core dissolves best in polar aprotic solvents (DMSO, DMF) and halogenated hydrocarbons (DCM, Chloroform).

  • Critical Warning: The C4-position is highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1][2][3] Avoid nucleophilic solvents  (e.g., Methanol, Ethanol, Water) unless they are the intended reagent or the reaction temperature is strictly controlled.
    

Solubility Matrix & Solvent Compatibility

The following table categorizes solvents based on their ability to dissolve the compound and their chemical compatibility.

Table 1: Solvent Selection Guide

Solvent ClassSpecific SolventsSolubility RatingApplication ContextTechnical Notes
Halogenated Dichloromethane (DCM), Chloroform (

)
Excellent (>50 mg/mL)Transfers, Work-up, NMRBest for low-temp handling.[1] Volatile and easy to remove.[1][2][3]
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)

Reactions, Library Storage
Hard to remove. DMSO is ideal for biological assays but can penetrate skin (carry hazard).[1][2][3]
Ethers THF, 1,4-Dioxane, MTBEGood (10–50 mg/mL)Pd-Catalyzed CouplingsDioxane is the "Gold Standard" for Suzuki couplings due to high boiling point.
Aromatics Toluene, Xylene, ChlorobenzeneModerate (Heating required)High-temp refluxExcellent for azeotropic drying.[1][3] Poor solubility at RT.
Protic Methanol, Ethanol, IsopropanolLow (Variable)Crystallization /

RISK: Solvolysis (displacement of -Cl by -OR) occurs upon heating.
Alkanes Hexanes, Pentane, HeptaneInsoluble Precipitation / WashingUsed as an anti-solvent to crash out the product.

Workflow Visualization: Solvent Decision Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended experimental outcome (Synthesis vs. Analysis).

SolventSelection Start Select Solvent for 4-Chloro-6-iodocinnoline Purpose What is the primary purpose? Start->Purpose Analysis Analysis / Storage Purpose->Analysis Characterization Reaction Chemical Reaction Purpose->Reaction Synthesis NMR NMR Spectroscopy Analysis->NMR Storage Long-term Storage Analysis->Storage SnAr Substitution at C4-Cl (S_NAr) Reaction->SnAr Targeting C4 Suzuki Coupling at C6-I (Suzuki/Sonogashira) Reaction->Suzuki Targeting C6 Solv_NMR Use CDCl3 or DMSO-d6 (Avoid MeOD - exchange risk) NMR->Solv_NMR Solv_Store Solid State (Dry) OR Anhydrous DMSO Storage->Solv_Store Solv_SnAr Polar Aprotic: DMF, DMAc, NMP (Promotes dipole interaction) SnAr->Solv_SnAr Solv_Suzuki Ethers/Aromatics: 1,4-Dioxane, Toluene/H2O (Requires degassed solvent) Suzuki->Solv_Suzuki

Figure 1: Decision tree for solvent selection based on experimental intent. Note the divergence between C4-reactivity (


) and C6-reactivity (Cross-coupling).

Troubleshooting & FAQs

Issue 1: Compound degradation in solution

Symptom: The solution turns cloudy or a white precipitate forms in the NMR tube over time.[3] Root Cause: Hydrolysis. The C4-chloro bond is susceptible to moisture.[1][2][3] Water attacks the C4 position, displacing the chloride to form 6-iodo-4-cinnolinone (which is insoluble in chloroform/DCM). Solution:

  • Use anhydrous solvents (store over molecular sieves).[1][2][3]

  • Avoid

    
     (Methanol-d4) for NMR, as it can slowly form the methoxy-ether derivative.[1][2][3]
    
  • Protocol: Filter the solution through a small plug of anhydrous

    
     before analysis.
    
Issue 2: Poor solubility in reaction media

Symptom: Starting material remains a slurry in Isopropanol or Toluene.[1][2][3] Root Cause: High lattice energy of the planar aromatic system.[2][3] Solution:

  • For

    
    :  Switch to DMF  or DMAc .[1][2][3] These solvents disrupt the pi-stacking interactions better than alcohols.[1][2][3]
    
  • For Couplings: Use a co-solvent system .[1][2][3] A mixture of Dioxane:Water (4:1) is superior to pure organic solvents for Suzuki couplings because the water solubilizes the inorganic base (

    
    ), while Dioxane dissolves the cinnoline.
    
Issue 3: "Oiling Out" during recrystallization

Symptom: Product separates as a sticky oil rather than crystals. Root Cause: Cooling too rapidly or using a solvent with a boiling point that is too low.[1][2][3] Solution:

  • Use the Slow Evaporation or Vapor Diffusion method.[2][3]

  • Recommended Pair: Dissolve in minimal DCM (good solvent), then slowly layer Hexane (anti-solvent) on top. Allow to stand undisturbed at 4°C.

Detailed Experimental Protocols

Protocol A: Dissolving for Biological Assays (Stock Solution)

Target Concentration: 10 mM

  • Weigh 4-Chloro-6-iodocinnoline (MW ≈ 290.5 g/mol ) into a glass vial.[1][2][3]

  • Add Anhydrous DMSO (Dimethyl sulfoxide).[1][2][3]

    • Why? DMSO is non-volatile and maintains solubility upon freezing.[1][2][3]

  • Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.[1][2][3]

    • Caution: Do not heat above 40°C to prevent degradation.[1][2][3]

  • Store at -20°C. Check for precipitation upon thawing; warm to 37°C if necessary to redissolve.

Protocol B: Solvent System for Suzuki Coupling (C6-Functionalization)

Objective: Reacting the Iodo-group while preserving the Chloro-group.

  • Solvent: 1,4-Dioxane (degassed).

  • Base:

    
     or 
    
    
    
    (dissolved in minimal water).
  • Ratio: 4:1 (Dioxane : Water).[1][2][3]

  • Temperature: 80–90°C.

    • Note: This temperature is safe for the C4-Cl bond in neutral/mildly basic conditions, provided no strong nucleophiles (alkoxides) are present.

References

  • ChemicalBook. (2025).[1][2][3] 4-Chloro-6-iodoquinazoline Properties and Solubility Data. (Used as homologous reference for cinnoline physicochemical properties).[1][2][3]

  • PubChem. (2025).[1][2][3] Compound Summary: 4-Chloro-6-iodoquinazoline.[1][2][3][4][5][6][7] National Library of Medicine.[1][2][3]

  • Organic Chemistry Portal. (n.d.).[1][2][3] Suzuki Coupling - Solvents and Conditions.[1][2][3] (Standard protocols for aryl halide couplings).[1][2][3][8]

  • Castle, R. N. (1973).[1][2][3] The Chemistry of Heterocyclic Compounds, Cinnolines and Phthalazines.[3] Wiley-Interscience.[2][3] (Foundational text on diazine reactivity and hydrolysis risks).

Sources

Troubleshooting

Technical Support Center: Minimizing Dehalogenation Side Reactions in Cross-Coupling

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the unwanted dehalogenation of aryl halides during cross-coupling reactions. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to a persistent challenge in synthetic chemistry: the unwanted dehalogenation of aryl halides during cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize this yield-reducing side reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of cross-coupling, and why is it a problem?

A: Dehalogenation is a side reaction where the halogen atom (I, Br, Cl) on your aryl halide starting material is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct instead of the desired cross-coupled product. This directly reduces the yield of your target molecule and can complicate purification due to the structural similarity between the starting material, byproduct, and sometimes the product itself.[1]

Q2: What is the primary mechanism driving this unwanted dehalogenation?

A: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from several sources within the reaction mixture, including the base, solvent (like alcohols), or even trace amounts of water.[1] This Pd-H species can then participate in the catalytic cycle, leading to the formation of the Ar-H byproduct through reductive elimination from an Ar-Pd(II)-H intermediate.[1]

Troubleshooting Guide: A Symptom-Based Approach

Issue 1: Significant formation of the dehalogenated byproduct is observed by LC-MS or NMR.

This is the most common manifestation of the problem. The following troubleshooting steps are organized by the reaction components that most frequently contribute to dehalogenation.

The choice of ligand is critical as it directly influences the rates of the desired productive steps (oxidative addition, reductive elimination) versus the undesired dehalogenation pathway.[1][2]

  • Q: My standard phosphine ligand (e.g., PPh₃) is giving me high levels of dehalogenation. What should I try? A: Switch to a bulkier, more electron-rich phosphine ligand.[2] Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices.[2]

    • Why it works: Bulky, electron-donating ligands accelerate the rate of reductive elimination, the final step that forms your desired C-C or C-N bond.[1][2][3] By making this step faster, the palladium intermediate has less time to undergo side reactions like those leading to dehalogenation.[2] These ligands also promote the initial oxidative addition step, which can be beneficial, especially with less reactive aryl chlorides.[1][3]

  • Q: Are N-heterocyclic carbenes (NHCs) a good option? A: Yes, NHC ligands can be very effective at minimizing dehalogenation.[4][5] They are strong σ-donors and can form very stable palladium complexes, which can alter the reaction pathway to favor the desired coupling.[5] Complexes like (IPr)Pd(allyl)Cl have shown high activity and selectivity.[4][5]

The base is essential for the catalytic cycle, but it can also be a primary culprit in forming the problematic Pd-H species.[6]

  • Q: I'm using a strong base like NaOH, KOH, or an alkoxide (e.g., NaOtBu). Could this be the problem? A: Absolutely. Strong bases, particularly those with β-hydrogens, are known to promote dehalogenation.[2][6][7] They can directly react with the palladium complex to generate Pd-H species.

    • What to do: Switch to a weaker, non-nucleophilic inorganic base.[2] Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often much better choices for suppressing dehalogenation.[2]

The solvent can be an active participant in the dehalogenation process, especially if it can act as a proton or hydride source.[1][8]

  • Q: I'm running my reaction in an alcohol-based solvent. Is this advisable? A: Protic solvents like alcohols can be a source of hydrides, leading to the formation of Pd-H and subsequent dehalogenation.[1] Whenever possible, opt for aprotic solvents such as toluene, dioxane, or THF.[8]

  • Q: My reagents and solvents are not strictly anhydrous. How important is this? A: Very important. Water can be a proton source for hydrodehalogenation.[2][9] Ensuring that your reagents and solvents are thoroughly dried and that the reaction is run under an inert atmosphere (Nitrogen or Argon) can significantly reduce this side reaction.[2]

  • Q: Are certain types of aryl halides more prone to dehalogenation? A: Yes. The tendency for dehalogenation often follows the reactivity of the C-X bond: I > Br > Cl. Aryl iodides are the most susceptible. Additionally, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, pyrazoles) are more prone to this side reaction.[6]

Visualizing the Problem: The Catalytic Cycle and Dehalogenation Pathway

The following diagram illustrates the desired cross-coupling cycle and the competing dehalogenation pathway. Understanding this relationship is key to effective troubleshooting.

G cluster_desired Desired Cross-Coupling Cycle cluster_side Dehalogenation Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Transmetal R-M PdH Pd-H Species OxAdd->PdH intercepted by H⁻ RedElim_H Reductive Elimination RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product PdH_source Hydride Source (Base, Solvent, H₂O) PdH_source->PdH forms PdH->RedElim_H RedElim_H->Pd0 regenerates Byproduct Ar-H (Byproduct) RedElim_H->Byproduct

Caption: The desired catalytic cycle versus the competing dehalogenation pathway.

Data-Driven Decisions: Optimizing Reaction Parameters

A systematic approach to optimizing your reaction conditions is crucial. The following table provides a starting point for screening key parameters.

ParameterStandard Condition (Prone to Dehalogenation)Recommended ChangeRationale
Ligand PPh₃P(t-Bu)₃, SPhos, XPhos, IPrBulky, electron-rich ligands accelerate reductive elimination.[1][2][3]
Base NaOtBu, KOHK₃PO₄, Cs₂CO₃, K₂CO₃Weaker, non-nucleophilic bases minimize Pd-H formation.[2]
Solvent Methanol, EthanolToluene, Dioxane, THFAprotic solvents reduce the availability of hydride sources.[8]
Temperature High (e.g., >100 °C)Lowest effective temperatureLower temperatures can disfavor the dehalogenation pathway.[2][10]
Atmosphere AirNitrogen, ArgonExcludes moisture and oxygen, which can contribute to side reactions.[2]

Experimental Protocol: A General Method for Minimizing Dehalogenation in Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an aryl bromide with an arylboronic acid, incorporating best practices to suppress dehalogenation.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.044 mmol, 4.4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or sealed vial with a stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous toluene and degassed water via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged heating.[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Advanced Troubleshooting Workflow

If basic troubleshooting fails, a more systematic approach may be required.

G Start Dehalogenation > 10%? LigandScreen Screen Ligands: 1. P(t-Bu)₃ 2. SPhos/XPhos 3. NHC Ligand (e.g., IPr) Start->LigandScreen Yes Success Problem Solved Start->Success No BaseScreen Screen Bases: 1. K₃PO₄ 2. Cs₂CO₃ 3. K₂CO₃ LigandScreen->BaseScreen Still high LigandScreen->Success Improved SolventTemp Optimize Solvent & Temp: 1. Toluene vs. Dioxane 2. Lower Temp (e.g., 80°C) BaseScreen->SolventTemp Still high BaseScreen->Success Improved CheckPurity Check Reagent Purity: - Boronic acid quality? - Solvents truly anhydrous? SolventTemp->CheckPurity Still high SolventTemp->Success Improved CheckPurity->Success Improved Consult Consult Literature for Specific Substrate Class CheckPurity->Consult Still high

Caption: A decision-making workflow for systematic troubleshooting.

References

  • Benchchem. (n.d.). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
  • Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros.
  • Organometallics. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
  • The Journal of Organic Chemistry. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications.
  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Request PDF. (n.d.). N-Heterocyclic Carbene Complexes in Dehalogenation Reactions.
  • TCI Chemicals. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 4-Chloro-6-iodocinnoline Coupling Reactions

Welcome to the technical support center for optimizing cross-coupling reactions with 4-Chloro-6-iodocinnoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intric...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-Chloro-6-iodocinnoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of functionalizing this important heterocyclic scaffold. Here, we will delve into the causal relationships behind experimental choices, provide validated protocols, and offer in-depth troubleshooting advice to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I want to perform a selective cross-coupling on 4-Chloro-6-iodocinnoline. Which position will react first?

A1: The C-6 position, bearing the iodine atom, will be the primary site of reaction in a palladium-catalyzed cross-coupling. This is due to the established reactivity trend of halogens in the oxidative addition step of the catalytic cycle, which is typically the rate-determining step. The bond dissociation energy of the C-I bond is lower than that of the C-Cl bond, making it more susceptible to cleavage and insertion of the palladium catalyst. The general order of reactivity is C-I > C-Br >> C-Cl. By carefully controlling the reaction conditions and stoichiometry of the coupling partner, you can achieve high selectivity for monosubstitution at the 6-position, leaving the C-4 chloro group available for subsequent transformations.

Q2: What is a good starting point for palladium catalyst loading in a Suzuki-Miyaura coupling with 4-Chloro-6-iodocinnoline?

A2: For initial explorations, a catalyst loading of 1-2 mol% of the palladium precursor is a robust starting point.[1] If the reaction proceeds efficiently, you can incrementally decrease the loading in subsequent experiments (e.g., to 0.5 mol%, 0.1 mol%, or even lower for highly active catalyst systems) to improve the cost-effectiveness and reduce residual palladium in your product. Conversely, if the reaction is sluggish or incomplete, increasing the catalyst loading to 3-5 mol% can be beneficial.[2]

Q3: My Suzuki-Miyaura coupling reaction is giving low yields. What are the most likely causes?

A3: Low yields in Suzuki-Miyaura couplings of heteroaromatic halides like 4-Chloro-6-iodocinnoline can stem from several factors:

  • Catalyst Deactivation: The lone pair of electrons on the nitrogen atoms of the cinnoline ring can coordinate to the palladium center, leading to catalyst inhibition. The use of bulky, electron-rich phosphine ligands can mitigate this effect.

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is a critical step. The choice of base is crucial here; inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The presence of a small amount of water can also be beneficial in facilitating this step.

  • Homocoupling of the Boronic Acid: This side reaction can be prevalent if the reaction conditions are not optimal. Ensuring a thoroughly deoxygenated reaction mixture and using the appropriate stoichiometry of reagents can minimize this.

  • Poor Reagent Quality: Boronic acids can be prone to degradation, especially if not stored properly. It is advisable to use freshly purchased or properly stored boronic acids.

Q4: Can I perform a Sonogashira coupling on 4-Chloro-6-iodocinnoline, and what special considerations should I take?

A4: Yes, a Sonogashira coupling is a viable method for introducing an alkyne at the C-6 position. The higher reactivity of the C-I bond will again direct the reaction to this site.[3] Key considerations include:

  • Copper Co-catalyst: The traditional Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI). It is essential to use a reliable source of CuI and to ensure it is freshly purchased or properly stored, as its quality can significantly impact the reaction outcome.

  • Amine Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to scavenge the HI generated during the reaction. The purity of the amine is important, as impurities can interfere with the catalyst.

  • Oxygen Exclusion: The reaction is sensitive to oxygen, which can lead to the homocoupling of the terminal alkyne (Glaser coupling). Therefore, rigorous degassing of the solvent and maintaining an inert atmosphere are critical.

Q5: I am considering a Buchwald-Hartwig amination. What are the key parameters to control for a successful reaction?

A5: The Buchwald-Hartwig amination is an excellent choice for forming a C-N bond at the C-6 position.[4] Critical parameters include:

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, BrettPhos), are often necessary to promote the reductive elimination step and prevent catalyst decomposition.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can depend on the pKa of the amine coupling partner.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed. The reaction is sensitive to moisture, so ensuring dry conditions is essential.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Scientific Rationale
Inactive Catalyst 1. Use a pre-catalyst or ensure in-situ generation of the active Pd(0) species. 2. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).[2] 3. Ensure rigorous exclusion of oxygen by degassing the solvent and maintaining an inert atmosphere.The active catalyst is a Pd(0) species. Pd(II) precursors need to be reduced in situ. Oxygen can oxidize and deactivate the Pd(0) catalyst.
Inappropriate Ligand 1. For Suzuki-Miyaura, screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). 2. For Buchwald-Hartwig, use specialized biarylphosphine ligands.[5]The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. For heteroaromatic substrates, bulky ligands can prevent catalyst inhibition by the nitrogen lone pairs.
Ineffective Base 1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). 2. Ensure the base is finely powdered and anhydrous.The base plays a crucial role in the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig). The strength and solubility of the base can significantly impact the reaction rate.
Solvent Issues 1. Ensure the solvent is anhydrous and of high purity. 2. Screen different solvents (e.g., toluene, dioxane, DMF, 2-MeTHF).The solvent affects the solubility of reagents and the stability and activity of the catalyst. Protic impurities can interfere with the reaction.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Mitigation Strategy Scientific Rationale
Homocoupling of Boronic Acid (Suzuki) 1. Incomplete removal of oxygen. 2. Inappropriate base or solvent.1. Thoroughly degas the solvent and maintain a positive pressure of an inert gas. 2. Use a weaker base or a different solvent system.Oxygen can promote the oxidative dimerization of the boronic acid.
Dehalogenation (Hydrodehalogenation) 1. Presence of a hydrogen source (e.g., water, alcohol). 2. Certain ligands or reaction conditions.1. Use anhydrous solvents and reagents. 2. Screen different ligands and bases.The organopalladium intermediate can react with a proton source to replace the halogen with hydrogen.
Glaser Coupling (Sonogashira) 1. Presence of oxygen.1. Rigorously exclude oxygen from the reaction mixture.Oxygen promotes the copper-mediated oxidative homocoupling of terminal alkynes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Chloro-6-iodocinnoline

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling.

Materials:

  • 4-Chloro-6-iodocinnoline

  • Arylboronic acid (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene/Water 10:1)

Procedure:

  • To an oven-dried reaction vessel, add 4-Chloro-6-iodocinnoline, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve the palladium pre-catalyst and ligand in a portion of the anhydrous solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the remaining solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Starting Conditions for Catalyst Loading Optimization in Suzuki-Miyaura Coupling
Parameter Condition A (Initial Screening) Condition B (Low Loading) Condition C (Forcing)
Pd Pre-catalyst Pd(OAc)₂Pd₂(dba)₃Pd(OAc)₂
Catalyst Loading 2 mol%0.5 mol%5 mol%
Ligand SPhosXPhosRuPhos
Ligand Loading 4 mol%1 mol%10 mol%
Base K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)K₃PO₄ (3 equiv)
Solvent Toluene/H₂O (10:1)2-MeTHF/H₂O (10:1)Dioxane/H₂O (10:1)
Temperature 100 °C110 °C120 °C

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Coupled Product (Ar-Ar') Coupled Product (Ar-Ar') Reductive Elimination->Coupled Product (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Solvent, Base) start->check_reagents check_inertness Ensure Rigorous Inert Atmosphere (Degassing, Argon/N2) check_reagents->check_inertness screen_catalyst Screen Catalyst System (Pd Source, Ligand) check_inertness->screen_catalyst screen_base Screen Bases (K3PO4, Cs2CO3, etc.) screen_catalyst->screen_base screen_solvent Screen Solvents (Toluene, Dioxane, 2-MeTHF) screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link] (Note: A placeholder URL is used as the original may not be persistent. The content reflects general knowledge on the topic).

Sources

Troubleshooting

Technical Support Center: C6-Iodo Heterocycle Functionalization

Topic: Troubleshooting Low Reactivity & Side Reactions at the C6-Iodo Position Scope: Purines, 7-Deazapurines, and related N-heterocycles. Introduction: The "Deceptive" Iodine Welcome to the C6-Functionalization Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Side Reactions at the C6-Iodo Position Scope: Purines, 7-Deazapurines, and related N-heterocycles.

Introduction: The "Deceptive" Iodine

Welcome to the C6-Functionalization Support Center. You are likely here because a standard Suzuki, Sonogashira, or


 reaction on a C6-iodo purine (or related scaffold) has failed.

The Paradox: The C6-iodo position is theoretically highly reactive due to the weak C-I bond and the electron-deficient pyrimidine ring. However, in practice, it is notorious for three specific failure modes:

  • Catalyst Poisoning: The N7/N9 imidazolic nitrogens sequester Palladium.

  • Protodeiodination: The iodine is reductively cleaved (replaced by H) instead of coupled.

  • Hydrolysis: Competition from water leads to the C6-OH (hypoxanthine) byproduct.

This guide bypasses general textbook advice to address these specific mechanistic bottlenecks.

Diagnostic Matrix (Start Here)

Before changing reagents, identify your specific failure mode using the logic flow below.

DiagnosticMatrix Start START: What is the primary observation by LCMS/NMR? NoRxn Starting Material (SM) Unchanged Start->NoRxn Deiod Product Mass = SM - 126 Da (Replaced by H) Start->Deiod Hydro Product Mass = SM - 126 + 17 Da (Replaced by OH) Start->Hydro Homo Homocoupling of Boronic Acid (B-B dimer) Start->Homo CheckCat DIAGNOSIS: Catalyst Poisoning ACTION: Switch to bulky ligands (XPhos, A-taPhos) or Protect N9 NoRxn->CheckCat CheckSolv DIAGNOSIS: Hydride Transfer ACTION: Remove alcohols/amines. Use Toluene/Dioxane. Deiod->CheckSolv CheckWater DIAGNOSIS: Hydrolysis ($S_NAr$) ACTION: Dry solvents + Non-hygroscopic base (Switch K2CO3 -> DIPEA/CsF) Hydro->CheckWater CheckO2 DIAGNOSIS: Oxidative Homocoupling ACTION: Degas thoroughly. Add slow addition of Boronic Acid. Homo->CheckO2

Figure 1: Diagnostic logic flow for identifying the root cause of C6-iodo reactivity failure.

Module A: Troubleshooting Palladium Cross-Couplings

Context: Suzuki-Miyaura and Sonogashira couplings.

Issue 1: The "Stalled" Cycle (Catalyst Poisoning)

Symptom: 0% conversion despite high catalyst loading. Mechanism: The basic nitrogens (N7 in purines, N1 in deazapurines) are excellent ligands. They displace phosphines from the Pd center, forming a stable, unreactive (Heterocycle)2-Pd-L2 complex. This halts the catalytic cycle before oxidative addition can occur.

Corrective Protocol:

  • Ligand Switch: Move from

    
     to bulky, electron-rich ligands that cannot be displaced by the heterocycle nitrogen.
    
    • Recommended:XPhos Pd G2 or A-taPhos Pd G2 .

    • Why: The biaryl bulk creates a "roof" over the Pd center, physically blocking N-coordination while permitting oxidative addition of the C-I bond.

  • N9-Protection: If N9 is free (NH), it must be protected.

    • Avoid: Acetyl/Benzoyl (too labile under basic coupling conditions).

    • Use: THP (Tetrahydropyranyl), Boc, or Benzyl. Note: THP is superior for preventing N7 coordination due to steric bulk.

Issue 2: Protodeiodination (The "Vanishing" Iodine)

Symptom: You isolate the C6-H derivative (purine) instead of the product. Mechanism: This is a reduction pathway.[1] After oxidative addition, if transmetallation is slow, the Pd-Ar species can undergo


-hydride elimination from the solvent (if alcoholic) or abstract a hydride from an amine base.

Corrective Protocol:

  • Solvent Swap: Strictly avoid primary/secondary alcohols (MeOH, EtOH, IPA).

    • Use: Anhydrous Toluene or 1,4-Dioxane .

  • Base Selection: Switch from amine bases (Et3N) to inorganic carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ).
Data Summary: Optimized Suzuki Conditions
ParameterStandard (Avoid)Optimized (High Reactivity)
Catalyst


or XPhos Pd G2
Solvent DMF/EthanolToluene/Water (2:1) or DME/Water
Base


or

(anhydrous)
Temp 80°C100°C (or 120°C Microwave)

Module B: Troubleshooting Reactions

Context: Displacement of Iodine by Amines/Alkoxides.

The Reactivity Inversion Rule

Unlike standard benzene systems, the reactivity order of halopurines changes based on the nucleophile type [1, 3].

  • Scenario A: Strong Nucleophiles (Aliphatic Amines, Alkoxides)

    • Order:F > Cl > Br > I [2][3][4]

    • Problem: C6-Iodo is actually the least reactive here.

    • Fix: If your amine is aliphatic (e.g., morpholine), do not use the iodo-derivative. Switch to C6-Chloro or C6-Fluoro .

  • Scenario B: Weak Nucleophiles (Anilines, Heteroarylamines)

    • Order:I > Br > Cl > F (often autocatalytic)[2][4]

    • Problem: Reaction has a massive induction period.

    • Mechanism:[1][5][6][7][8][9][10] The reaction requires acid catalysis to protonate N1/N3, activating the ring. The HI generated during the reaction acts as the catalyst (autocatalysis).

    • Fix: Add TFA (Trifluoroacetic acid) or Phenol as a catalyst to jumpstart the reaction.

Issue 3: Hydrolysis to C6-OH (Hypoxanthine)

Symptom: Formation of a solid precipitate that is insoluble in organic solvents (C6-OH). Mechanism: Hydroxide (from wet base) is a better nucleophile than your bulky amine.

Corrective Protocol:

  • Drying: Use molecular sieves in the solvent (DMSO/DMF).

  • Base Switch: Use DIPEA (non-nucleophilic organic base) instead of Carbonates.

  • Leaving Group Change: If hydrolysis persists, switch from C6-Iodo to C6-BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium). The BOP group activates the position specifically for amines and suppresses hydrolysis.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling on C6-Iodo Purine

Adapted from Hocek et al. [2]

  • Setup: Charge a microwave vial with C6-iodo purine (1.0 equiv), Boronic acid (1.2–1.5 equiv), and

    
     (2.5 equiv).
    
  • Solvent: Add Toluene (anhydrous) and Water (degassed) in a 2:1 ratio. Crucial: If boronic acid is electron-poor, use DME/Water instead.

  • Catalyst: Add

    
      (5 mol%) only if N9 is protected with a bulky group (Bn/THP). If N9 is H or Me, use XPhos Pd G2  (2 mol%).
    
  • Reaction: Seal and heat to 100°C for 4–12 hours.

  • Workup: The C6-iodo bond is prone to reduction; quench immediately upon completion. Do not leave stirring overnight at high temp.

Protocol B: Acid-Catalyzed with Weak Nucleophiles

For coupling Anilines to C6-Iodo Purines [3]

  • Setup: Dissolve C6-iodo purine (1.0 equiv) and Aniline derivative (1.1 equiv) in anhydrous Isopropanol or DMF .

  • Catalyst: Add TFA (Trifluoroacetic acid, 0.1–0.5 equiv).

    • Note: Do not add base yet. The acid activates the purine ring.

  • Reaction: Heat to 60–80°C. Monitor for disappearance of SM.

  • Workup: Once conversion is complete, neutralize with

    
     to liberate the free base product.
    

Visualizing the Mechanism

Why does acid help


 on C6-Iodo?

SNArMechanism SM C6-Iodo Purine (Neutral) Protonated N1-Protonated Intermediate (Highly Electrophilic) SM->Protonated Activation by Acid Transition Meisenheimer Complex Protonated->Transition Nucleophilic Attack Product C6-Anilino Purine Transition->Product Elimination of HI Acid H+ (TFA) Acid->Protonated Amine Aniline (Weak Nuc) Amine->Transition

Figure 2: Acid-catalyzed activation of the purine ring facilitates attack by weak nucleophiles.

Frequently Asked Questions (FAQs)

Q: My C6-iodo purine turned into C6-H (purine) during Suzuki coupling. Did I overheat it? A: Likely not overheating, but "over-reducing." This is protodeiodination. It happens when the catalytic cycle "waits" too long for transmetallation. Fix: Remove any alcohols from the solvent (use Toluene). Increase the concentration of Boronic Acid to speed up transmetallation.

Q: Can I use C6-Chloro instead of C6-Iodo? A: For


 with aliphatic amines: YES , it is actually faster. For Palladium coupling: NO , C6-Cl is significantly more sluggish and requires harsher conditions (higher temp, stronger ligands like Buchwald G3 series) compared to C6-I.

Q: I see a spot on TLC that stays at the baseline. What is it? A: In 90% of cases, this is the hydrolysis product (Hypoxanthine derivative). It is highly polar and insoluble. Check the pH of your aqueous layer; if it's too basic (


12), hydroxide competition becomes dominant. Buffer to pH 10 or use anhydrous conditions.

References

  • Review of Purine Cross-Coupling: Hocek, M. (2003). "Synthesis of purine derivatives by metal-catalyzed cross-coupling reactions." European Journal of Organic Chemistry.

  • Suzuki Coupling Protocols: Hocek, M., & Dvořáková, H. (2003). "An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines."[11] Journal of Organic Chemistry.

  • SNAr Reactivity Order: Liu, J., & Robins, M. J. (2007).[4] "

    
     displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism." Canadian Journal of Chemistry. 
    
  • Protodeiodination Mechanisms: Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews.

Sources

Optimization

Stability of 4-Chloro-6-iodocinnoline under basic conditions

Welcome to the technical support center for 4-chloro-6-iodocinnoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-chloro-6-iodocinnoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile heterocyclic compound, particularly concerning its stability and reactivity under basic conditions. As a molecule with two distinct halogen substituents on an electron-deficient diazine ring system, its behavior in the presence of bases and nucleophiles can be nuanced. This resource aims to clarify these complexities, ensuring the success and integrity of your experimental outcomes.

Introduction to the Reactivity of 4-Chloro-6-iodocinnoline

4-Chloro-6-iodocinnoline is a valuable building block in medicinal chemistry and materials science. The cinnoline core, a diazine, is electron-deficient, which significantly influences the reactivity of its halogen substituents. Under basic conditions, the primary reaction pathway encountered is Nucleophilic Aromatic Substitution (SNAr). Understanding the principles of SNAr is paramount to predicting and controlling the outcome of your reactions.

The two key positions of reactivity on this molecule are the C4-chloro and C6-iodo positions. The nitrogen atom at position 2 exerts a strong electron-withdrawing effect, which particularly activates the C4 position towards nucleophilic attack.[1] This activation is a cornerstone of the predictable reactivity of this scaffold.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive on 4-chloro-6-iodocinnoline in a nucleophilic aromatic substitution (SNAr) reaction?

A1: The chlorine atom at the C4 position is significantly more reactive towards nucleophilic attack than the iodine atom at the C6 position. This is due to the electronic activation conferred by the adjacent nitrogen atom in the cinnoline ring system, which stabilizes the intermediate formed during the SNAr mechanism.[1] In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex).[2] The electronegativity of the halogen can stabilize this intermediate through an inductive effect, which is why in many SNAr reactions, the reactivity order is F > Cl > Br > I, contrary to the leaving group ability in SN1 and SN2 reactions.[2][3]

Q2: How stable is 4-chloro-6-iodocinnoline in common basic solutions (e.g., NaOH, K2CO3) without a nucleophile present?

A2: Under mild aqueous basic conditions and at moderate temperatures, 4-chloro-6-iodocinnoline can be susceptible to hydrolysis at the C4 position, leading to the formation of 6-iodo-cinnolin-4(1H)-one. This is a common reaction for activated 4-chloro aza-aromatic compounds. The C6-iodo bond is generally more stable under these conditions, although prolonged exposure to strong bases and high temperatures may lead to gradual degradation. Some aryl iodides can be sensitive to strong acids or bases and heat.[4]

Q3: Can I perform palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on this molecule? Which position will react?

A3: Yes, palladium-catalyzed cross-coupling reactions are excellent methods for functionalizing this scaffold. The C-I bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions than the C-Cl bond. Therefore, you can selectively perform reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination at the C6 position while leaving the C4-chloro group intact for subsequent nucleophilic substitution.[5][6] These reactions often require a base, and the choice of base and reaction conditions should be made to minimize competing SNAr at the C4 position if selectivity is desired.

Q4: What is the expected regioselectivity when reacting 4-chloro-6-iodocinnoline with an amine under basic conditions?

A4: The reaction will overwhelmingly favor the substitution of the chlorine at the C4 position to yield the corresponding 4-amino-6-iodocinnoline derivative. This high regioselectivity is a result of the electronic activation of the C4 position by the adjacent nitrogen. This is a common and reliable method for synthesizing 4-aminocinnoline derivatives.

Troubleshooting Guide

This section addresses common issues encountered during experiments with 4-chloro-6-iodocinnoline under basic conditions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Insufficiently strong base. 2. Low reaction temperature. 3. Sterically hindered or poorly nucleophilic reagent. 4. Poor solubility of reactants.1. Use a stronger base (e.g., NaH, KHMDS) if compatible with your nucleophile. For weaker nucleophiles, a non-nucleophilic organic base like DBU or DIPEA may be beneficial. 2. Gradually increase the reaction temperature, monitoring for decomposition. Microwave irradiation can sometimes accelerate the reaction.[7] 3. Consider using a more reactive nucleophile or a catalytic approach if applicable. 4. Use a polar aprotic solvent like DMF, DMSO, or NMP to improve solubility.
Formation of an unexpected major product 1. Hydrolysis: If water is present in the reaction mixture, the formation of 6-iodo-cinnolin-4(1H)-one is likely. 2. Incorrect Regioselectivity: While unlikely, under certain conditions (e.g., very high temperatures, specific catalysts), reaction at the C6-iodo position might occur.1. Ensure anhydrous reaction conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (N2 or Ar). 2. Confirm the structure of your product using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. To favor C4 substitution, use milder conditions.
Multiple spots on TLC, indicating a complex mixture 1. Over-reaction: If the product of the initial substitution is also nucleophilic, it may react further. For example, a primary amine product can sometimes be alkylated a second time.[8][9][10] 2. Decomposition: The reaction conditions may be too harsh, leading to the degradation of the starting material or product. Aryl iodides can be thermally sensitive or reactive towards strong bases.[4] 3. Competing Reactions: Both hydrolysis and nucleophilic substitution may be occurring simultaneously.1. Use a slight excess of the cinnoline starting material to ensure the nucleophile is consumed. For amine substitutions, using a large excess of the amine can sometimes minimize dialkylation. 2. Lower the reaction temperature and/or use a milder base. Monitor the reaction progress closely by TLC or LC-MS to identify the optimal reaction time. 3. If hydrolysis is an issue, switch to strictly anhydrous conditions.
Reaction mixture turns dark or black 1. Decomposition: This is a common sign of starting material or product degradation under harsh basic conditions or high temperatures. 2. Side reactions with the solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base.1. Lower the reaction temperature. Consider a different, milder base. 2. If using a strong base at high temperatures, consider a more robust solvent like DMSO or NMP, or a non-polar solvent like toluene or dioxane if solubility allows.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of an Amine at the C4-Position

This protocol provides a general method for the reaction of 4-chloro-6-iodocinnoline with a primary or secondary amine.

Materials:

  • 4-chloro-6-iodocinnoline

  • Amine of choice (1.2 - 2.0 equivalents)

  • Base (e.g., K2CO3, DIPEA, 2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, or acetonitrile)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-chloro-6-iodocinnoline (1.0 eq) and the chosen anhydrous solvent (e.g., 5-10 mL per mmol of cinnoline).

  • Add the base (e.g., K2CO3, 2.0 eq) and the amine (1.2 eq).

  • Stir the reaction mixture at the desired temperature (starting from room temperature and gradually increasing to 80-120 °C if necessary).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-6-iodocinnoline.

Visualizing Reactivity and Troubleshooting

Reactivity of 4-Chloro-6-iodocinnoline

G cluster_0 Reactivity under Basic Conditions 4-Chloro-6-iodocinnoline 4-Chloro-6-iodocinnoline SNAr at C4 SNAr at C4 (Major Pathway) 4-Chloro-6-iodocinnoline->SNAr at C4 Hydrolysis at C4 Hydrolysis at C4 (Side Reaction) 4-Chloro-6-iodocinnoline->Hydrolysis at C4 Reaction at C6 Reaction at C6 (Minor/Specific Conditions) 4-Chloro-6-iodocinnoline->Reaction at C6 Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2) Nucleophile (e.g., R-NH2)->SNAr at C4 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->SNAr at C4

Caption: Reactivity pathways of 4-chloro-6-iodocinnoline.

Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Steps start Experiment Start check_tlc Monitor Reaction by TLC/LC-MS start->check_tlc complete Reaction Complete? check_tlc->complete workup Workup and Purify complete->workup Yes low_conv Low Conversion complete->low_conv No, Low Conversion unexpected_prod Unexpected Product complete->unexpected_prod No, New Spot(s) decomp Decomposition complete->decomp No, Dark Mixture analyze Analyze Product workup->analyze success Successful Synthesis analyze->success Increase Temp/Time\nChange Base/Solvent Increase Temp/Time Change Base/Solvent low_conv->Increase Temp/Time\nChange Base/Solvent Check for Water (Hydrolysis)\nVerify Structure (NMR, MS) Check for Water (Hydrolysis) Verify Structure (NMR, MS) unexpected_prod->Check for Water (Hydrolysis)\nVerify Structure (NMR, MS) Lower Temperature\nUse Milder Base Lower Temperature Use Milder Base decomp->Lower Temperature\nUse Milder Base

Caption: A logical workflow for troubleshooting reactions.

References

  • Quora. (2018). Why alkyl halide are more reactive than aryl halide in nucleophilic substitution?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Stack Exchange. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2015). Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. Retrieved from [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Retrieved from [Link]

  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

  • Durham E-Theses. (n.d.). a sca old for the synthesis of highly functionalised heterocycles. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • NIH. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]

  • Google Patents. (n.d.). US20160297791A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.
  • Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Crystallographic Guide to Halogenated Cinnoline Derivatives and Structural Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the cinnoline scaffold holds significant interest due to the diverse biological activities exhibited by its derivat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the cinnoline scaffold holds significant interest due to the diverse biological activities exhibited by its derivatives. The precise three-dimensional arrangement of atoms within these molecules, elucidated through X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide provides a comparative analysis of the crystallographic data for halogenated cinnoline derivatives and their structural analogs, offering insights into the nuanced effects of substituent placement on molecular geometry and intermolecular interactions.

While a crystal structure for the specific derivative 4-Chloro-6-iodocinnoline is not publicly available at the time of this publication, this guide leverages crystallographic data from closely related halogenated heterocyclic systems to provide a valuable comparative framework. By examining the crystal structures of analogous quinoline and quinazoline derivatives, we can infer potential structural features and packing motifs that may be relevant to the target cinnoline series.

Comparative Analysis of Crystallographic Data

To facilitate a meaningful comparison, we have compiled key crystallographic parameters for selected halogenated quinoline and quinazoline derivatives. These compounds share the core bicyclic heteroaromatic framework with cinnoline and feature halogen substitutions that are pertinent to the study of 4-Chloro-6-iodocinnoline.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
4-Chloro-6,7-dimethoxyquinolineC₁₁H₁₀ClNO₂MonoclinicP2₁/c12.5530(17)4.6499(7)18.274(3)105.786(2)[1]
4,7-DichloroquinolineC₉H₅Cl₂NMonoclinicP2₁/c9.4737(11)17.650(2)8.5451(10)90.156(2)[2]

Key Observations:

  • Planarity: Both 4-Chloro-6,7-dimethoxyquinoline and 4,7-dichloroquinoline exhibit largely planar quinoline ring systems. This planarity is a common feature of aromatic heterocyclic compounds and is crucial for π-π stacking interactions in the solid state. It is highly probable that 4-Chloro-6-iodocinnoline would also possess a planar cinnoline core.

  • Intermolecular Interactions: The crystal packing of these analogs is stabilized by various non-covalent interactions, including hydrogen bonds and halogen bonds. For instance, in the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, a related compound, strong π–π stacking interactions involving the chloro-benzene rings are observed.[2] Such interactions are critical in determining the crystal lattice energy and can influence physical properties like solubility and melting point.

  • Influence of Substituents: The nature and position of substituents can significantly impact the crystal packing. The dimethoxy groups in 4-Chloro-6,7-dimethoxyquinoline, for example, can act as hydrogen bond acceptors, influencing the formation of specific packing motifs. Similarly, the positions of the chlorine and iodine atoms in 4-Chloro-6-iodocinnoline would be expected to dictate the nature and directionality of halogen bonding and other intermolecular contacts.

Experimental Methodologies: A Generalized Approach

The synthesis and crystallographic analysis of halogenated cinnolines and their analogs typically follow a well-established workflow. The following sections outline the general experimental protocols.

Synthesis of Halogenated Heterocycles

The synthesis of the quinoline and quinazoline analogs presented in this guide involves multi-step reaction sequences. A general representation of the synthetic strategy for a dichlorinated quinoline is depicted below.

Synthesis_Workflow cluster_synthesis Synthetic Pathway for 4,7-Dichloroquinoline Start m-Chloroaniline + Diethyl ethoxymethylenemalonate Step1 Condensation Start->Step1 Intermediate1 Ethyl 2-(3-chloroanilino)methylenemalonate Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Intermediate2 Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Intermediate3 7-Chloro-4-hydroxyquinoline Step3->Intermediate3 Step4 Chlorination Intermediate3->Step4 Product 4,7-Dichloroquinoline Step4->Product

A representative synthetic workflow for a di-substituted quinoline.

A common route to 4,7-dichloro-6-nitroquinazoline involves a three-step process starting from 2-amino-4-chlorobenzoic acid, which includes condensation, nitration, and subsequent chlorination.[3]

Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. A generalized workflow for crystal growth and data collection is outlined below.

Crystallography_Workflow cluster_crystallography X-ray Crystallography Workflow Start Synthesized Compound Step1 Purification Start->Step1 PureCompound Pure Crystalline Powder Step1->PureCompound Step2 Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) PureCompound->Step2 SingleCrystal Single Crystal Step2->SingleCrystal Step3 Mounting on Diffractometer SingleCrystal->Step3 MountedCrystal Mounted Crystal Step3->MountedCrystal Step4 X-ray Diffraction Data Collection MountedCrystal->Step4 RawData Diffraction Data Step4->RawData Step5 Structure Solution and Refinement RawData->Step5 FinalStructure Crystallographic Information File (CIF) Step5->FinalStructure

A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Crystal Growth (Slow Evaporation):

  • Dissolution: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of ethyl acetate and petroleum ether) to near saturation at a slightly elevated temperature.[1]

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.

  • Evaporation: Transfer the filtered solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent at room temperature.

  • Crystal Formation: Monitor the vial over several days to weeks for the formation of single crystals.

  • Harvesting: Carefully harvest the well-formed crystals for X-ray diffraction analysis.

Instrumentation and Software:

  • Diffractometer: Data collection is typically performed on a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector (e.g., Bruker APEXII or Rigaku SCXmini).[1]

  • X-ray Source: A monochromatic X-ray source, such as Mo Kα or Cu Kα radiation, is used.

  • Software: The collected diffraction data is processed using specialized software packages for structure solution (e.g., SHELXS) and refinement (e.g., SHELXL).[1]

Conclusion and Future Directions

The crystallographic analysis of halogenated heterocyclic compounds provides invaluable data for understanding their solid-state properties and for guiding the design of new molecules with desired functionalities. While the crystal structure of 4-Chloro-6-iodocinnoline remains to be determined, the comparative analysis of its structural analogs, 4-Chloro-6,7-dimethoxyquinoline and 4,7-dichloroquinoline, offers important insights into the expected molecular geometry and potential intermolecular interactions.

The synthesis and crystallization of 4-Chloro-6-iodocinnoline and its subsequent characterization by single-crystal X-ray diffraction are highly encouraged. The resulting crystallographic data would be a significant contribution to the field, enabling a direct and more accurate comparison with other halogenated cinnoline derivatives and facilitating a deeper understanding of their structure-property relationships. Researchers are encouraged to deposit any new crystal structures in public databases like the Cambridge Structural Database (CSD) to foster collaboration and accelerate scientific discovery.[4]

References

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3012. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Nowak, M., & Wujec, M. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134. [Link]

  • Kulkarni, A. A., King, C., Butcher, R. J., & Fortunak, J. M. D. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1498. [Link]

  • Yoshino, J., Hirono, Y., Kaneda, A., & Hayashi, N. (2023). CCDC 2016702: Experimental Crystal Structure Determination. CCDC. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved February 6, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit Structures. Retrieved February 6, 2026, from [Link]

  • Gomaa, M. A.-M. (2016). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 21(9), 1168. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloroquinolin-8-ol. Retrieved February 6, 2026, from [Link]

  • de la Cruz, H., Almanza, O., Estarellas, C., Quiñonero, D., Frontera, A., & Tlahuext, H. (2020). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Crystals, 10(11), 1018. [Link]

  • CCDC. (2023, June 28). Thousands of New Structures Added to the CSD. [Link]

  • CCDC. (2025, February 20). How Your Structure Is Curated in the CSD – The Journey of a CSD Entry. [Link]

  • CSD Python API 3.6.1 documentation. (n.d.). Working with entries. Retrieved February 6, 2026, from [Link]

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Comparative

Decoding the Vibrational Fingerprints: A Comparative Guide to the IR Spectroscopy of Halogenated Cinnolines

For researchers and professionals in drug discovery and development, the precise characterization of heterocyclic compounds is paramount. Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the precise characterization of heterocyclic compounds is paramount. Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives are of significant interest due to their diverse pharmacological activities.[1] Halogenation of the cinnoline scaffold is a common strategy to modulate its physicochemical and biological properties.[1] Infrared (IR) spectroscopy provides a rapid and non-destructive method to obtain a unique "molecular fingerprint," revealing key structural information. This guide offers an in-depth comparison of the IR spectroscopic features of halogenated cinnolines, providing experimental insights and data to aid in their identification and characterization.

The Significance of Vibrational Spectroscopy in Characterizing Cinnolines

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule.[2] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum. The position, intensity, and shape of these absorption bands are characteristic of the functional groups and the overall molecular structure. For complex molecules like cinnolines, the "fingerprint region" (typically below 1500 cm⁻¹) is particularly rich in information, containing a complex pattern of absorptions that is unique to each molecule.

Halogen substitution on the cinnoline ring introduces several key changes that are reflected in the IR spectrum:

  • Mass Effect: The increasing mass of the halogen atom (F < Cl < Br < I) leads to a decrease in the vibrational frequency of the carbon-halogen (C-X) bond.

  • Inductive and Resonance Effects: Halogens are electronegative and exert an electron-withdrawing inductive effect, which can alter the bond strengths and force constants of adjacent bonds in the aromatic ring.[3] Conversely, they can also participate in resonance, donating electron density to the ring. The interplay of these electronic effects influences the frequencies of the aromatic C-C and C-H vibrations.

  • Substitution Pattern: The position of the halogen on the cinnoline ring affects the symmetry of the molecule, leading to distinct patterns of C-H out-of-plane bending vibrations in the fingerprint region.[4]

Comparative Analysis of IR Spectra

Key Spectral Regions and Their Interpretation

The IR spectrum of a halogenated cinnoline can be broadly divided into several key regions:

  • Aromatic C-H Stretching Region (3100-3000 cm⁻¹): The presence of bands in this region is a clear indicator of the aromatic nature of the cinnoline core.[4] These bands are typically of weak to medium intensity. Halogenation has a minor effect on the position of these bands.

  • Aromatic C=C and C=N Stretching Region (1650-1400 cm⁻¹): The cinnoline ring exhibits a series of characteristic stretching vibrations in this region, analogous to the C=C stretching in benzene derivatives.[5] Halogen substitution can cause slight shifts in the positions and changes in the relative intensities of these bands due to electronic effects.

  • Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of structural information, including in-plane and out-of-plane C-H bending vibrations, as well as the characteristic C-X (halogen) stretching vibrations.

    • C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of absorption in this region is highly diagnostic of the substitution pattern on the aromatic ring.[4]

    • Carbon-Halogen (C-X) Stretching: The position of the C-X stretching vibration is highly dependent on the mass of the halogen.

Expected IR Fingerprints of Halogenated Cinnolines

The following table summarizes the expected characteristic IR absorption bands for the parent cinnoline and its halogenated derivatives. This data is a composite based on available spectral information for cinnoline, quinoline analogues, and known spectroscopic trends.

Vibrational Mode Cinnoline (Unsubstituted) Fluorocinnoline Chlorocinnoline Bromocinnoline Iodocinnoline
Aromatic C-H Stretch ~3050 cm⁻¹~3055 cm⁻¹~3060 cm⁻¹~3060 cm⁻¹~3058 cm⁻¹
Aromatic C=C/C=N Stretch ~1620, 1580, 1500, 1470 cm⁻¹~1625, 1585, 1505, 1475 cm⁻¹~1615, 1575, 1495, 1465 cm⁻¹~1610, 1570, 1490, 1460 cm⁻¹~1605, 1565, 1485, 1455 cm⁻¹
C-H Out-of-Plane Bending Varies with substitution patternVaries with substitution patternVaries with substitution patternVaries with substitution patternVaries with substitution pattern
C-X Stretch N/A~1250-1000 cm⁻¹~850-550 cm⁻¹~750-500 cm⁻¹~600-480 cm⁻¹

Note: The exact positions of the C-H out-of-plane bending bands are highly dependent on the number and position of substituents. For example, a monosubstituted benzene ring typically shows strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To obtain reliable and reproducible IR spectra of halogenated cinnolines, the following Attenuated Total Reflectance (ATR)-FTIR protocol is recommended. ATR is a versatile technique suitable for analyzing both solid and liquid samples with minimal preparation.

Step-by-Step ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for any atmospheric and instrumental interferences.

  • Sample Application:

    • For solid samples: Place a small amount of the powdered halogenated cinnoline onto the center of the ATR crystal. Use a pressure clamp to ensure good contact between the sample and the crystal surface.

    • For liquid samples (if dissolved): Apply a drop of the sample solution onto the ATR crystal. Allow the solvent to evaporate before collecting the spectrum, unless the solvent's interaction with the sample is being studied.

  • Spectrum Acquisition:

    • Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Diagram of the ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_data Data Processing start Start clean_crystal Clean ATR Crystal start->clean_crystal background Acquire Background Spectrum clean_crystal->background apply_sample Apply Sample to Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process and Analyze Spectrum acquire_spectrum->process_data end End process_data->end Halogenation_Effects Impact of Halogenation on IR Spectra sub Halogen Substitution on Cinnoline Ring mass_effect mass_effect sub->mass_effect Increases Atomic Mass electronic_effect electronic_effect sub->electronic_effect Alters Electron Distribution symmetry_change symmetry_change sub->symmetry_change Changes Molecular Symmetry cx_stretch cx_stretch mass_effect->cx_stretch Decreases C-X Stretch Frequency (F > Cl > Br > I) inductive inductive electronic_effect->inductive Inductive Effect (Electron Withdrawing) resonance resonance electronic_effect->resonance Resonance Effect (Electron Donating) ring_vibrations ring_vibrations inductive->ring_vibrations Shifts Ring Vibrations resonance->ring_vibrations Shifts Ring Vibrations oop_bending oop_bending symmetry_change->oop_bending Alters C-H Out-of-Plane Bending Pattern

Caption: Logical diagram showing how halogen substitution influences key regions of the IR spectrum.

Conclusion

IR spectroscopy is an invaluable tool for the structural elucidation of halogenated cinnolines. By understanding the influence of the halogen's mass, electronic effects, and position on the ring, researchers can interpret the resulting vibrational fingerprints to confirm the identity and purity of their synthesized compounds. This guide provides a foundational framework for this analysis, combining established spectroscopic principles with comparative data to aid in the rapid and accurate characterization of this important class of heterocyclic molecules.

References

  • Hurmath Unnissa S, Ravi TK, and Sonia George. A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology. 2018. Available from: [Link]

  • Chaudhary J, Patel K, Patel CN. Synthesis and Biological Screening of some Cinnoline Derivatives. International Journal of Universal Pharmacy and Bio Sciences. 2014;3(3):128-140.
  • Mishra P, Saxena V, Kesheri M, Saxena A. Synthesis, Characterization and Anti-inflammatory activity of Cinnolines (Pyrazole) derivatives. IOSR Journal of Pharmacy and Biological Sciences. 2015;10(2):72-77.
  • Lewgowd W, Stańczak A. Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie. 2007;340(2):65-80.
  • NIST Chemistry WebBook. Quinoline. Available from: [Link]

  • Pavia DL, Lampman GM, Kriz GS, Vyvyan JR. Introduction to Spectroscopy. 5th ed. Cengage Learning; 2015.
  • Colthup NB, Daly LH, Wiberley SE. Introduction to Infrared and Raman Spectroscopy. 3rd ed. Academic Press; 1990.
  • Smith BC.
  • Stuart B.
  • Socrates G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd ed. John Wiley & Sons; 2001.
  • Lin-Vien D, Colthup NB, Fateley WG, Grasselli JG. The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press; 1991.
  • PubChem. 4-Chloroquinoline. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 6-Bromoquinoline. National Center for Biotechnology Information. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

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Validation

Comparative yield analysis of chlorinating agents for cinnolin-4-ol

This guide provides a comparative technical analysis of chlorinating agents for the conversion of cinnolin-4-ol to 4-chlorocinnoline, designed for researchers and process chemists. Executive Summary & Strategic Selection...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of chlorinating agents for the conversion of cinnolin-4-ol to 4-chlorocinnoline, designed for researchers and process chemists.

Executive Summary & Strategic Selection

The conversion of cinnolin-4-ol (or cinnolin-4(1H)-one) to 4-chlorocinnoline is a pivotal functional group interconversion (FGI) in the synthesis of bioactive cinnoline derivatives. The reaction is complicated by the tautomeric equilibrium of the substrate and the electron-deficient nature of the diazine ring, which can lead to side reactions like ring chlorination or decomposition.

While Phosphorus Oxychloride (POCl₃) remains the industry standard, recent data suggests that Thionyl Chloride (SOCl₂) offers superior yields for specific ester-functionalized substrates, and POCl₃/PCl₅ mixtures are required for recalcitrant substrates, albeit with a higher risk of side products.

Quick Selection Guide
AgentBest ForTypical YieldKey AdvantageMajor Risk
POCl₃ (Neat) Robust substrates60–80%Standard protocol, reliable6-chlorination byproduct; viscous tar formation
POCl₃ + THF Electron-rich/sensitive substrates85–93% Suppresses over-chlorination; easier workupSlower reaction rate
SOCl₂ Ester-containing / Acid-stable substratesUp to 97% Gaseous byproducts (cleaner workup)Requires catalytic DMF; variable reproducibility
POCl₃ + PCl₅ Deactivated substrates (e.g., Nitro-cinnolines)50–70%High reactivity for difficult conversionsViolent exotherms; difficult purification

Mechanistic Insight & Causality

To optimize yield, one must understand the reaction at a molecular level. The reaction is not a simple substitution but an activation-elimination sequence .

The Tautomeric Barrier

Cinnolin-4-ol exists predominantly as the cinnolin-4(1H)-one tautomer. The chlorinating agent must first trap the minor enol tautomer (or react with the amide oxygen) to convert the poor leaving group (-OH/=O) into a highly activated leaving group (phosphoryl or chlorosulfite species).

Reaction Pathway Visualization

The following diagram illustrates the activation pathways for POCl₃ and SOCl₂. Note the critical role of the base (or solvent) in driving the equilibrium toward the reactive intermediate.

Chlorination Mechanism Substrate Cinnolin-4(1H)-one (Major Tautomer) Enol Cinnolin-4-ol (Minor Tautomer) Substrate->Enol Tautomerism Inter_P O-Phosphorylated Intermediate (Highly Activated) Enol->Inter_P Phosphorylation Inter_S O-Chlorosulfite Intermediate Enol->Inter_S Sulfinylation POCl3 POCl3 / Base POCl3->Inter_P Product 4-Chlorocinnoline Inter_P->Product Cl- Attack (SNAr) SOCl2 SOCl2 / DMF Vilsmeier Vilsmeier Adduct (Catalytic Active Species) SOCl2->Vilsmeier DMF Cat. Inter_S->Product Cl- Attack (- SO2) Vilsmeier->Inter_S Activation

Figure 1: Mechanistic divergence between POCl₃ and SOCl₂ pathways. The POCl₃ route forms a stable phosphate leaving group, while the SOCl₂ route relies on the entropy-driven release of SO₂.

Detailed Comparative Analysis

Method A: Phosphorus Oxychloride (POCl₃)

The Industry Standard POCl₃ is the most widely cited reagent. However, "neat" POCl₃ often leads to the formation of 4,6-dichlorocinnoline due to electrophilic chlorination of the benzene ring, particularly if the reaction temperature exceeds 100°C.

  • Optimization: The addition of a cosolvent like THF or Acetonitrile moderates the reaction temperature and solubilizes the intermediate, significantly boosting yields to 93% for substituted cinnolines (e.g., 7-bromo-4-chlorocinnoline).

  • Base Additive: Organic bases (Diisopropylethylamine or Collidine) are often added to scavenge HCl, preventing acid-catalyzed decomposition of the product.

Method B: Thionyl Chloride (SOCl₂)

The High-Yield Specialist While less common for unsubstituted cinnoline, SOCl₂ has demonstrated exceptional efficiency (97% yield ) for ester-functionalized cinnolines.

  • Mechanism: Requires catalytic DMF (Vilsmeier-Haack conditions). The active species is the chloroiminium ion, which is more electrophilic than SOCl₂ alone.

  • Advantage: The byproducts (SO₂ and HCl) are gases, simplifying purification. The reaction can often be driven to completion at lower temperatures than POCl₃.

Method C: PCl₅ / POCl₃ Mixture

The "Nuclear Option" For electron-deficient cinnolines (e.g., nitro-substituted), POCl₃ alone may fail to activate the carbonyl oxygen. Adding PCl₅ increases the concentration of reactive chlorophosphonium species.

  • Risk: This method generates massive amounts of phosphorus byproducts, making aqueous workup hazardous and difficult. Yields are often lower (50–70%) due to workup losses.

Experimental Protocols

Protocol 1: High-Yield Synthesis using POCl₃/THF

Recommended for most research applications.

Reagents:

  • Cinnolin-4-ol (1.0 equiv)

  • POCl₃ (5.0 equiv)

  • THF (anhydrous, 10 volumes)

  • Saturated NaHCO₃ (aq)

Procedure:

  • Setup: In a flame-dried round-bottom flask under Argon, suspend Cinnolin-4-ol in anhydrous THF.

  • Addition: Add POCl₃ dropwise at 0°C. Note: Exothermic.

  • Reaction: Warm to 70°C and stir for 1.5 – 3 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane).

    • Checkpoint: The suspension should turn into a clear solution as the starting material is consumed.

  • Quench: Cool to 0°C. Carefully quench by dropwise addition of saturated NaHCO₃. Caution: Vigorous gas evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (typically silica gel, DCM/MeOH gradient) is often required to remove phosphorus impurities.

Protocol 2: Clean Synthesis using SOCl₂/DMF

Recommended for acid-stable substrates and easier purification.

Reagents:

  • Cinnolin-4-ol (1.0 equiv)

  • SOCl₂ (neat, as solvent, ~10 equiv)

  • DMF (anhydrous, 0.1 equiv)

Procedure:

  • Setup: Place Cinnolin-4-ol in a flask equipped with a reflux condenser and a gas scrubber (NaOH trap).

  • Addition: Add SOCl₂ followed by catalytic DMF.

  • Reaction: Reflux (approx. 75°C) for 2–4 hours.

  • Evaporation: Evaporate excess SOCl₂ in vacuo directly from the reaction flask (use a reliable cold trap).

  • Neutralization: Dissolve the residue in DCM and wash rapidly with cold saturated NaHCO₃.

    • Critical Step: Do not let the aqueous layer stand with the product; 4-chlorocinnolines are prone to hydrolysis back to the starting material.

  • Isolation: Dry and concentrate. Often yields a solid pure enough for the next step without chromatography.

Yield Comparison Data

Substrate TypeReagent SystemConditionsReported YieldRef.
7-Bromo-cinnolin-4-ol POCl₃70°C, 1.5 h93% [1]
Cinnoline-3-carboxylate ester SOCl₂ / MeOHReflux97% [2]
7-Pyridyl-cinnolin-4-ol POCl₃Reflux87% [3]
Unsubstituted Cinnolin-4-ol POCl₃ / PCl₅Reflux~60% (Low)[4]

Analysis: The data indicates that substituent effects are massive. Electron-withdrawing groups (esters, bromides) actually stabilize the product against degradation, allowing for higher yields. The unsubstituted parent compound is more sensitive, and yields are typically lower due to instability during workup.

References

  • Identification of Substituted 4-Aminocinnolines as Broad-Spectrum Antiparasitic Agents. Journal of Medicinal Chemistry. (2025). Link(Note: Generalized link to PMC search for verification)

  • Total Synthesis of Schizocommunin and Revision of Its Structure. Journal of Natural Products, 2013, 76, 4, 769–772. Link

  • Science of Synthesis: Cinnolines. Thieme Connect. Section 16.9.5.4.1.2.3.1. Link

  • A Convenient Synthesis of 4-Chloro- and 4-Bromocinnolines. Synthetic Communications. Link

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Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-Chloro-6-iodocinnoline

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise characterization of novel compounds is paramount. 4-Chloro-6-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of novel compounds is paramount. 4-Chloro-6-iodocinnoline, a complex heterocyclic molecule, presents a significant analytical challenge due to its dual halogen substitution. Ensuring its elemental integrity—the exact percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Iodine—is not merely an academic exercise. It is a fundamental requirement for verifying synthesis pathways, establishing purity, and complying with stringent regulatory standards that govern pharmaceutical compounds.[1]

This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of 4-Chloro-6-iodocinnoline. Moving beyond a simple listing of techniques, we will explore the causality behind procedural choices, establish self-validating analytical systems, and ground our recommendations in authoritative standards.

Theoretical Composition: The Analytical Benchmark

Before any analysis, the theoretical elemental composition of a pure compound must be calculated. This serves as the "true value" against which all experimental results are compared.

Molecular Formula: C₈H₄ClIN₂ Molecular Weight: 306.49 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal WeightWeight % (Theoretical)
CarbonC12.011896.08831.35%
HydrogenH1.00844.0321.32%
ChlorineCl35.453135.45311.57%
IodineI126.901126.9041.40%
NitrogenN14.007228.0149.14%
Total 290.487 94.78%

Note: The remaining percentage to 100% is accounted for by elements not listed, which in a pure sample should be negligible. The primary analysis will focus on C, H, N, Cl, and I.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for 4-Chloro-6-iodocinnoline is a critical decision dictated by factors such as required accuracy, sample throughput, cost, and the specific elements of interest. The simultaneous presence of chlorine and iodine requires careful consideration of potential interferences and methodological capabilities.

TechniquePrincipleAnalytesProsConsBest For
Combustion Analysis Sample is combusted in pure oxygen; resulting gases (CO₂, H₂O, N₂) are separated and quantified.[2]C, H, N, (S, Halogens with modification)High precision and accuracy for C, H, N (typically ±0.3% abs).[2] Fast analysis time (6-8 minutes per sample).[2]Halogen analysis requires a separate titration or IC finish, adding complexity.[3][4] Can have issues with certain nitro-compounds or incomplete combustion.[5]Gold standard for C, H, N determination. Foundational for verifying empirical formula.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is aerosolized and introduced into an argon plasma, creating ions that are separated by mass-to-charge ratio.[6]Most of the periodic table, including Cl, Br, I.[7]Extremely low detection limits (sub-ppm).[8] High throughput with an autosampler.Requires complete sample digestion into a liquid matrix, which can be complex for organic compounds.[6] Prone to polyatomic interferences, especially for Cl.[7] Higher initial and operational cost.Trace-level quantification of halogens and other elemental impurities.[9]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Similar to ICP-MS, but measures the wavelength and intensity of light emitted by excited atoms in the plasma.[10]Wide range of elements, including halogens.More robust against matrix effects than ICP-MS. Lower operational cost than ICP-MS.Higher detection limits than ICP-MS. Halogen analysis can be challenging due to high excitation energies.Routine analysis where sub-ppm sensitivity is not required. Analysis of major and minor elements.[11]
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, causing elements to emit characteristic secondary (fluorescent) X-rays.[12]Elements from Sodium to Uranium.[13]Non-destructive.[14] Minimal sample preparation for solids. Fast qualitative screening.Lower sensitivity compared to ICP techniques.[15] Matrix effects can be significant.[15] Not suitable for C, H, N analysis.Rapid screening and quantification of heavier elements like Cl and I in solid samples.
Ion Chromatography (IC) Following combustion/digestion, the resulting halide ions (Cl⁻, I⁻) are separated on an ion-exchange column and detected by conductivity.[16]Anions and Cations.Excellent for separating and quantifying different halide species. High sensitivity and specificity for halides.Destructive; requires sample preparation (combustion/digestion) to convert organohalogens to ionic form.[17]Definitive quantification of Chlorine and Iodine after sample decomposition. Often used as the finishing step for combustion methods.[18]

The Critical Role of Certified Reference Materials (CRMs)

Method validation is impossible without a benchmark of known accuracy. Since a specific CRM for 4-Chloro-6-iodocinnoline is not available, a two-pronged approach is necessary for establishing trustworthiness in your results.[19][20]

  • System Suitability & Calibration: Use well-characterized, pure organic compounds containing the elements of interest. For example, 4-chloroaniline for chlorine and 4-iodoaniline for iodine can be used to develop and validate the halogen-specific portions of the method.

  • Method Validation with General Organohalogen CRMs: Employ commercially available CRMs to validate the overall analytical system. These materials are certified for their elemental content by accredited producers.

CRM ProviderExample Material TypeCertified ElementsRelevance
NIST SRM 1941b: Organics in Marine Sediment[21]Certified for various organic contaminants, including chlorinated pesticides.Validates methods for chlorinated compounds in a complex matrix.
NIST SRM 2262: Chlorinated Biphenyl Congeners in 2,2,4-Trimethylpentane[21]Certified concentrations of specific chlorinated compounds.Ideal for validating chromatographic and detection systems for organochlorines.
Sigma-Aldrich (TraceCERT®) Various Organic CRMsC, H, N, S, Halogens.Provides a range of single- and multi-element organic standards for calibration and validation.[22]
CPAchem Organic Certified Reference Materials[23]Wide range of organic compounds and elements.Offers CRMs produced under ISO 17034 and ISO/IEC 17025 accreditation for high confidence.[23]

Experimental Protocols: A Self-Validating Workflow

A robust analytical protocol is a self-validating system. The following workflows are designed to provide accurate and defensible data for the elemental composition of 4-Chloro-6-iodocinnoline.

Protocol 1: Definitive C, H, N, Cl, and I Determination via Combustion and Ion Chromatography

This hybrid approach leverages the strengths of two techniques for a complete and accurate elemental profile.

Workflow Diagram: Combustion-IC Method

cluster_prep Sample Preparation cluster_combustion Combustion Analysis (CHN) cluster_ic Halogen Analysis (Cl, I) A Weigh 1-3 mg of 4-Chloro-6-iodocinnoline into tin capsule B Combust sample at >950°C in Oxygen Stream A->B G Combust separate sample (Oxygen Flask Method) [ASTM E442] A->G Separate Sample C Reduction of NOx to N2 B->C D Gas Separation (CO2, H2O, N2) C->D E Thermal Conductivity Detector (TCD) D->E F Calculate %C, %H, %N E->F H Absorb gases into alkaline solution G->H I Inject solution into Ion Chromatograph (IC) H->I J Conductivity Detection I->J K Calculate %Cl, %I J->K

Caption: Workflow for C/H/N and Halogen analysis.

Step-by-Step Methodology:

  • CHN Analysis:

    • Accurately weigh 1-2 mg of the sample into a tin capsule.

    • Introduce the capsule into the combustion analyzer.

    • The sample undergoes "flash combustion" at 950-1060°C in a stream of pure oxygen.[3]

    • The resulting gases (CO₂, H₂O, Nₓ) are passed over a copper catalyst to reduce nitrogen oxides to N₂.

    • The gases are separated chromatographically and quantified by a thermal conductivity detector (TCD).[3]

    • Calibrate the instrument using a certified organic standard (e.g., Acetanilide).

  • Halogen Analysis (Cl & I):

    • Sample Decomposition: Utilize the Oxygen Flask Combustion method as described in ASTM E442.[4]

      • Weigh 1-5 mg of the sample onto a piece of filter paper.

      • Place the paper in a platinum gauze holder attached to the stopper of a heavy-walled flask filled with pure oxygen.

      • Ignite the paper and immediately plunge the stopper into the flask containing an absorption solution (e.g., dilute sodium hydroxide with a reducing agent like hydrazine sulfate to ensure all iodine is converted to iodide).[4]

    • Ion Chromatography Analysis:

      • After combustion is complete and the gases are absorbed, dilute the resulting solution to a known volume.

      • Inject an aliquot into the ion chromatograph equipped with a suitable anion-exchange column.

      • The separated chloride and iodide ions are quantified by a conductivity detector.

      • Calibrate using certified chloride and iodide standards.

Protocol 2: Rapid Screening and Quantification by ICP-MS

This protocol is ideal for determining halogen content and screening for other elemental impurities when high sample throughput is required.

Workflow Diagram: ICP-MS Method

cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis A Accurately weigh sample (approx. 10 mg) B Microwave-Assisted Acid Digestion (e.g., HNO3, H2O2) A->B C Dilute digestate to final volume with deionized water B->C D Introduce sample via nebulizer into Argon Plasma C->D E Ionization of Elements D->E F Mass Analyzer Separation (Quadrupole) E->F G Ion Detection F->G H Quantify Cl, I, and other elements G->H

Caption: Workflow for ICP-MS elemental analysis.

Step-by-Step Methodology:

  • Sample Preparation (Causality is Key):

    • The goal is to completely destroy the organic matrix, leaving the elements of interest as soluble inorganic species. This is the most critical step.[6]

    • Weigh approximately 10 mg of 4-Chloro-6-iodocinnoline into a microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrogen peroxide. The acid oxidizes the organic material, while the peroxide assists in the decomposition.

    • Perform a controlled microwave digestion program, gradually increasing temperature and pressure to ensure complete decomposition without loss of volatile halogens.

    • Allow the vessel to cool, then carefully dilute the clear digestate to a precise final volume with 18 MΩ·cm deionized water.

  • ICP-MS Analysis:

    • Calibrate the ICP-MS using a multi-element standard solution that includes certified concentrations of Cl and I.

    • Use a collision/reaction cell (CRC) to mitigate polyatomic interferences, particularly for chlorine (e.g., ³⁵Cl⁺ is interfered by ¹⁶O¹⁸O¹H⁺).[7]

    • Aspirate the prepared sample solution into the instrument.

    • The instrument software will calculate the concentrations of Cl and I in the solution based on the calibration curve.

    • Back-calculate the weight percent of each element in the original solid sample.

Ensuring Trustworthiness: Method Validation

Every protocol must be validated to prove it is fit for its intended purpose.[20] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[24]

  • Specificity: The ability to measure the analyte without interference from impurities or other matrix components.[19]

  • Accuracy: The closeness of the experimental value to the true or accepted reference value. This is determined using CRMs.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[19]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[19]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

By rigorously applying these established analytical techniques, validating them against certified reference materials, and understanding the scientific principles behind each step, researchers can ensure the highest degree of confidence in the elemental analysis of 4-Chloro-6-iodocinnoline.

References

  • Robertson Microlit Laboratories. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Retrieved from [Link]

  • Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. Retrieved from [Link]

  • Agilent Technologies. (2020). ASTM D8322: A New Test Method that Streamlines Elemental Analysis in Crude and Fuel Oil. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Reference materials for emerging and legacy organic contaminants. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Retrieved from [Link]

  • Intertek. (n.d.). Elemental Analysis. Retrieved from [Link]

  • Agilent. (n.d.). Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Elemental analysis. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials. Retrieved from [Link]

  • U.S. Geological Survey (USGS). (n.d.). Elemental Analysis Using a Handheld X-Ray Fluorescence Spectrometer. Retrieved from [Link]

  • ASTM International. (1991). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]

  • Bettinelli, M., Spezia, S., Minoia, C., & Ronchi, A. (2002). Determination of Chlorine, Fluorine, Bromine, and Iodine in Coals with ICP-MS and I.C. Atomic Spectroscopy, 23(4). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Retrieved from [Link]

  • Alfa Chemistry Testing Lab. (n.d.). Elemental Analysis. Retrieved from [Link]

  • HORIBA. (n.d.). X-ray Fluorescence (XRF) Analysis. Retrieved from [Link]

  • Kolisnyk, I., & Harna, S. (2021). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Pharmacia, 68(1), 209-216. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • CPAchem. (n.d.). Organic CRM. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Retrieved from [Link]

  • Al-Mawlawi, H., Williams, P. T., & Wilson, K. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Molecules, 29(18), 4289. Retrieved from [Link]

  • ESSLAB. (n.d.). Organic Certified Reference Materials. Retrieved from [Link]

  • Elsevier. (n.d.). Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. Retrieved from [Link]

  • Malvern Panalytical. (2020). The Basics of Elemental Analysis with XRF – Q&A. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. Retrieved from [Link]

  • ResearchGate. (2025). Determination of Chlorine, Fluorine, Bromine, and Iodine in Coals with ICP-MS and I.C. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM International. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Lab Manager. (2016). Validation of Analytical Methods. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-Chloro-6-iodocinnoline

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 4-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of 4-Chloro-6-iodocinnoline, a halogenated heterocyclic compound utilized in pharmaceutical research and development. The procedures outlined here are grounded in established safety principles and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

Before handling 4-Chloro-6-iodocinnoline for any purpose, including disposal, a thorough understanding of its potential hazards is crucial. Based on analogous compounds, we can infer the following primary hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][2]

  • Toxicity: While specific toxicity data is unavailable, many halogenated organic compounds are harmful if swallowed or absorbed through the skin.[3][4]

Personal Protective Equipment (PPE) is non-negotiable. Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical splash goggles, when handling 4-Chloro-6-iodocinnoline. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Properties Relevant to Disposal

Understanding the physicochemical properties of 4-Chloro-6-iodocinnoline and related compounds is essential for safe handling and disposal.

PropertyValue (Predicted or from Analogues)Significance for Disposal
Appearance Solid (likely a light brown to dark grey solid)[5][6]Indicates that dust generation is a potential hazard.
Solubility Soluble in some organic solvents like chloroform, DMSO, and dichloromethane.[5]Informs the choice of solvents for cleaning contaminated glassware and the potential for liquid waste streams.
Stability Potentially hygroscopic.[5][6]Storage in a dry, inert atmosphere is recommended to prevent degradation.
Reactivity Avoid strong oxidizing agents.Incompatible materials must not be mixed in the same waste container.
Disposal Workflow: A Step-by-Step Guide

The primary and most critical directive for the disposal of 4-Chloro-6-iodocinnoline is that it must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [7][8] On-site chemical neutralization by laboratory personnel is not recommended due to the potential for hazardous reactions and the production of unknown byproducts.

The following workflow outlines the compliant disposal process from the point of generation to final collection.

DisposalWorkflow Start Waste Generation (e.g., residual solid, contaminated materials) Assess Assess Waste Type (Solid, Liquid, Sharps) Start->Assess Segregate Segregate Waste Streams Assess->Segregate SolidWaste Solid Waste (Contaminated PPE, weigh paper, etc.) Segregate->SolidWaste Solid LiquidWaste Liquid Waste (Contaminated Solvents) Segregate->LiquidWaste Liquid SharpsWaste Sharps Waste (Contaminated Needles, Glassware) Segregate->SharpsWaste Sharps PackageSolid Package in Labeled, Sealed Container SolidWaste->PackageSolid PackageLiquid Package in Labeled, Leak-Proof Container LiquidWaste->PackageLiquid PackageSharps Package in Puncture-Resistant Sharps Container SharpsWaste->PackageSharps Store Store in Designated Satellite Accumulation Area PackageSolid->Store PackageLiquid->Store PackageSharps->Store Pickup Arrange for Pickup by Certified Hazardous Waste Contractor Store->Pickup

Caption: Disposal decision workflow for 4-Chloro-6-iodocinnoline.

1. Solid Waste Collection:

  • Objective: To safely collect residual solid 4-Chloro-6-iodocinnoline and any contaminated disposable materials (e.g., weighing paper, gloves, bench protectors).
  • Materials:
  • Designated hazardous waste container (a wide-mouth plastic jug with a screw-top lid is ideal).
  • Hazardous waste label.
  • Permanent marker.
  • Procedure:
  • Affix a hazardous waste label to the designated container.
  • Fill in all required information on the label, including the full chemical name: "Waste 4-Chloro-6-iodocinnoline". List all components, including contaminated debris.
  • Carefully place all solid waste contaminated with 4-Chloro-6-iodocinnoline into the container.
  • Keep the container securely closed at all times, except when adding waste.[7][9]
  • Store the container in a designated satellite accumulation area, away from incompatible materials.[9]

2. Liquid Waste Collection:

  • Objective: To collect any solutions containing 4-Chloro-6-iodocinnoline or solvents used for cleaning contaminated glassware.
  • Materials:
  • Designated halogenated organic liquid waste container (typically a polyethylene or glass bottle compatible with the solvents used).[8]
  • Hazardous waste label.
  • Permanent marker.
  • Secondary containment bin.
  • Procedure:
  • Crucial Step: This waste stream must be designated for "Halogenated Organic Waste". Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[10][11]
  • Label the container with a hazardous waste tag, clearly indicating "Halogenated Waste" and listing all contents by percentage, including "4-Chloro-6-iodocinnoline" and any solvents.[11]
  • Carefully pour the liquid waste into the container using a funnel.
  • Do not fill the container beyond 90% capacity to allow for expansion.[12]
  • Securely cap the container and place it within a secondary containment bin to prevent spills.[13]
  • Store in the satellite accumulation area.

3. Management of Empty Containers:

  • Empty containers that held 4-Chloro-6-iodocinnoline must also be treated as hazardous waste unless properly decontaminated.
  • For disposal, triple-rinse the container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated liquid waste.
  • After triple-rinsing, deface the original label, and the container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[7]
Spill Management

In the event of a small spill of solid 4-Chloro-6-iodocinnoline:

  • Alert Personnel: Inform others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • PPE: Ensure you are wearing appropriate PPE.

  • Cleanup:

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.[1]

    • Clean the spill area with a cloth dampened with a suitable solvent, and place the cloth in the solid hazardous waste container.

  • Disposal: The collected spill debris must be disposed of as solid hazardous waste.

For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Regulatory Compliance and Final Disposal

The ultimate disposal of 4-Chloro-6-iodocinnoline must be conducted by a licensed hazardous waste management company. Your institution's EHS office is responsible for arranging the pickup and final disposal of all laboratory-generated hazardous waste.[7][9] Ensure that all your waste containers are properly labeled and stored in the designated satellite accumulation area for scheduled collection.[11] The most probable method of final disposal for this type of compound is high-temperature incineration at a permitted facility.[14]

By adhering to these procedures, you contribute to a safe and compliant research environment, upholding the principles of scientific integrity and responsible chemical stewardship.

References

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  • 4-chloro-6-iodoquinazoline. ChemBK. Available from: [Link]

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  • 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 4-Chloro-6-Iodoquinazoline 98.0%(GC). PureSynth. Available from: [Link]

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  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

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  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety. Available from: [Link]

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  • 4-Chloro-2-iodophenol | C6H4ClIO | CID 620234. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 4-Bromo-2-chloro-6-iodoaniline | C6H4BrClIN | CID 581703. PubChem, National Center for Biotechnology Information. Available from: [Link]

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